Pyrimidine-2,4,5-triamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65987. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrimidine-2,4,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNFMBGHUOSBFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956871 | |
| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3546-50-7, 50855-02-2 | |
| Record name | 2,5,6-Triaminopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3546-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Pyrimidinetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidinetriamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3546-50-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Diimino-1,2,3,4-tetrahydropyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | pyrimidine-2,4,5-triamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine-2,4,5-triamine, a key heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing its use in synthesis, formulation, and biological applications. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its relevance in biological systems.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological environments.
| Property | Value | Source |
| Chemical Structure | --INVALID-LINK-- | |
| Molecular Formula | C₄H₇N₅ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Melting Point | 248–250 °C | [2] |
| Boiling Point | Not experimentally determined (Predicted: 483.4±48.0 °C) | N/A |
| Solubility | Information not available in detail. General pyrimidines are moderately soluble in water and soluble in many organic solvents. | [3] |
| pKa | Not experimentally determined (Predicted: 8.15±0.10) | N/A |
| LogP | Not experimentally determined (Predicted: -1.2) | [1] |
| Appearance | Red-brown solid | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of this compound are outlined below. These protocols are based on established analytical techniques.
Synthesis of this compound
A common synthetic route involves the reduction of a nitro-substituted pyrimidine precursor. The following protocol is adapted from a published procedure.[2]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound.
Materials:
-
5-Nitropyrimidine-2,4-diamine
-
Sodium dithionite
-
Sodium carbonate
-
Water
-
Isopropyl alcohol
Procedure:
-
To a suspension of 5-nitropyrimidine-2,4-diamine (3.6 mmol) in 10 mL of water, stir at 80 °C.[2]
-
Add sodium dithionite (7.2 mmol) portion-wise over 3-5 minutes.
-
After the addition is complete, stir the reaction mixture at 60 °C.
-
Add sodium carbonate (0.018 mol) to the reaction mixture.
-
Evaporate the solvent using a rotary evaporator.
-
The resulting solid is crushed and extracted with isopropyl alcohol (30 mL). This extraction is repeated three times.
-
The combined filtrates are evaporated on a rotary evaporator and the resulting solid is dried in the air to yield this compound.[2]
Melting Point Determination
The melting point is a crucial indicator of purity.
Workflow for Melting Point Determination
Caption: Melting Point Determination Workflow.
Procedure:
-
A small amount of the crystalline this compound is placed in a capillary tube, which is then sealed at one end.[4]
-
The capillary tube is placed in a melting point apparatus.[5]
-
The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[6]
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7] For a pure compound, this range should be narrow.
Solubility Determination (Gravimetric Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.[8]
-
The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove the undissolved solid.
-
A known volume of the saturated filtrate is transferred to a pre-weighed container.
-
The solvent is evaporated, and the container with the residue is weighed again.
-
The solubility is calculated from the mass of the dissolved solid and the volume of the solvent used.[9]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method to determine the acid dissociation constant (pKa).
Procedure:
-
A solution of this compound of known concentration is prepared in a suitable solvent, often a water-methanol mixture to ensure solubility.[10]
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.[11]
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa value is determined from the inflection point of the titration curve, which corresponds to the pH at which half of the amine groups are protonated.[12]
LogP Determination (RP-HPLC Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
A series of standard compounds with known LogP values are injected into an RP-HPLC system to obtain their retention times.[13]
-
A calibration curve is generated by plotting the logarithm of the capacity factor (k') of the standards against their known LogP values.
-
This compound is injected into the same RP-HPLC system under identical conditions to determine its retention time.
-
The capacity factor for this compound is calculated from its retention time, and its LogP value is determined from the calibration curve.[14]
Biological Significance and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the pyrimidine scaffold is a cornerstone in numerous biological processes and a key pharmacophore in many therapeutic agents.
General Role of Pyrimidines in Biology
Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil), which are essential for DNA and RNA synthesis, and consequently, for cell proliferation and genetic integrity.[2] The de novo and salvage pathways of pyrimidine synthesis are critical for maintaining the cellular pool of nucleotides.
Simplified Overview of Pyrimidine Metabolism
Caption: Pyrimidine Metabolism Pathways.
Potential Roles in Drug Development
Derivatives of this compound have been investigated for a wide range of therapeutic applications, including as:
-
Anticancer Agents: By acting as antagonists of nucleotide metabolism, pyrimidine analogs can disrupt DNA and RNA synthesis in rapidly proliferating cancer cells.
-
Antiviral and Antimicrobial Agents: Interference with viral or microbial nucleic acid replication is a common mechanism of action for pyrimidine-based drugs.
-
Kinase Inhibitors: The pyrimidine core is a common scaffold in the design of inhibitors for various protein kinases, which are key regulators of cellular signaling pathways.
The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, has been shown to stimulate de novo pyrimidine synthesis, highlighting the link between cellular signaling and nucleotide metabolism.[15] Oncogenic signaling pathways, such as those involving PI3K/Akt and MYC, can also upregulate nucleotide synthesis to support tumor growth.[16] While direct evidence for this compound is pending, its structural similarity to endogenous pyrimidines suggests potential interactions within these fundamental cellular processes.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. While a complete experimental dataset for all properties is not yet available, the provided methodologies offer a clear path for their acquisition. The biological significance of the pyrimidine core underscores the importance of this compound as a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into the specific biological targets and signaling pathway interactions of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. This compound | C4H7N5 | CID 148506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reconstructive Methodology in the Synthesis of 2-Aminopurine [mdpi.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmajournal.net [pharmajournal.net]
- 10. enamine.net [enamine.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. mdpi.com [mdpi.com]
Pyrimidine-2,4,5-triamine (CAS 3546-50-7): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5-triamine, with the CAS number 3546-50-7, is a heterocyclic organic compound belonging to the pyrimidine family. As a substituted pyrimidine, it serves as a versatile building block in organic synthesis and is of significant interest to researchers in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active molecules, including nucleic acids, vitamins, and a wide array of therapeutic agents. This technical guide provides a detailed overview of the known properties, synthesis, and potential biological significance of this compound, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 3546-50-7 | [1] |
| Molecular Formula | C₄H₇N₅ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,4,5-Triaminopyrimidine | [1] |
| Appearance | Solid (form may vary) | N/A |
| Boiling Point (Predicted) | 483.4 ± 48.0 °C | [2] |
| Density (Predicted) | 1.512 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 8.15 ± 0.10 | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Protocol
Reaction Scheme:
A potential synthetic pathway can be envisioned starting from a suitably substituted pyrimidine precursor, followed by amination reactions. A common strategy involves the reduction of a nitroso group.
Experimental Protocol:
Step 1: Nitrosation of a Diaminopyrimidine Precursor
-
Dissolve the starting material, 2,4-diaminopyrimidine, in an appropriate aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) at a controlled temperature, typically below 10°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the pyrimidine solution while maintaining the low temperature and stirring vigorously.
-
Continue the addition until a persistent blue or violet color is observed, indicating the formation of the 5-nitroso-2,4-diaminopyrimidine intermediate.
-
Maintain the reaction mixture at a low temperature for an additional 30-60 minutes to ensure complete reaction.
-
Isolate the precipitated 5-nitroso-2,4-diaminopyrimidine by filtration, wash with cold water, and dry under vacuum.
Step 2: Reduction of the Nitroso Group to an Amine
-
Suspend the dried 5-nitroso-2,4-diaminopyrimidine in a suitable solvent, such as ethanol or methanol.
-
Add a reducing agent. A common and effective method is catalytic hydrogenation. Introduce a palladium on carbon (Pd/C) catalyst to the suspension.
-
Pressurize the reaction vessel with hydrogen gas (H₂) to a suitable pressure (e.g., 50 psi).
-
Stir the mixture at room temperature until the hydrogen uptake ceases, indicating the completion of the reduction.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent system to obtain the final product of high purity.
Logical Workflow for Synthesis:
References
biological activities of Pyrimidine-2,4,5-triamine derivatives
An In-depth Technical Guide on the Biological Activities of Pyrimidine-2,4,5-triamine Derivatives
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules, including the nucleobases uracil, thymine, and cytosine.[1] Its versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities.[2][3] Within this broad class, derivatives of this compound have emerged as a particularly promising chemotype. The strategic placement of three amino groups at the 2, 4, and 5 positions creates a privileged scaffold for potent and selective interactions with various biological targets.
This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of key molecular pathways to facilitate further investigation and drug discovery efforts in this area. The primary focus will be on their well-documented roles as anticancer agents through the inhibition of Fibroblast Growth Factor Receptors (FGFRs) and as antimicrobial agents via the inhibition of Dihydrofolate Reductase (DHFR).
Synthesis of this compound Derivatives
The synthesis of the this compound core is a critical step in the development of novel therapeutic agents. A common and effective method involves a multi-step process starting from a 2,4-diamino-6-halopyrimidine. This precursor is first reacted with an alcohol in the presence of an alkali metal alcoholate to yield a 2,4-diamino-6-alkoxypyrimidine. Subsequent treatment with nitrous acid introduces a nitroso group at the 5-position. The final and crucial step is the catalytic hydrogenation of the 2,4-diamino-5-nitroso-6-alkoxypyrimidine, which reduces the nitroso group to the primary amine, yielding the desired 2,4,5-triamino-6-alkoxypyrimidine scaffold.[4] This synthetic pathway provides a reliable foundation for creating a diverse library of derivatives for biological screening.
Key Biological Activities and Mechanisms of Action
Anticancer Activity: FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, survival, and migration.[5][6] Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, including non-small cell lung cancer (NSCLC), bladder cancer, and gastric cancer.[7][8] The 2,4,5-trisubstituted pyrimidine scaffold has been identified as a highly effective template for developing potent and selective FGFR inhibitors.[5][7] These compounds act as ATP-competitive inhibitors, binding to the kinase domain of the receptor and blocking the downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, that promote tumor growth.[6][9] Notably, certain derivatives have been engineered to form covalent bonds with specific cysteine residues within the ATP-binding pocket, leading to irreversible inhibition and potent antitumor activity, even against acquired resistance mutations.[5][10]
Antimicrobial Activity: DHFR Inhibition
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF).[11] THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it vital for DNA replication and cell proliferation.[12] This makes DHFR an attractive target for antimicrobial and anticancer therapies.[11] The 2,4-diaminopyrimidine structure is a classic pharmacophore for DHFR inhibitors, with drugs like Trimethoprim demonstrating its efficacy.[12][13] this compound derivatives, which contain this key structural motif, have been developed as potent DHFR inhibitors.[14] By mimicking the binding of the natural substrate, these compounds occupy the active site of the enzyme, blocking the production of THF and thereby halting the growth of pathogenic microorganisms or cancer cells.[13][15]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of representative this compound and related derivatives.
Table 1: Anticancer Activity - FGFR Kinase Inhibition and Cellular Proliferation
| Compound | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Cell Line | Reference |
|---|---|---|---|---|---|
| FIIN-1 | FGFR1 | Enzymatic Kinase Assay | - | - | [10] |
| FIIN-1 | Tel-FGFR1 | Cell Proliferation (MTT) | 14 | Ba/F3 | [10] |
| Compound 12l | FGFR1 (V561M) | Cell Proliferation | Potent Inhibition | L6-FGFR1 | [5] |
| AZD4547 | FGFR1 | Enzymatic Kinase Assay | 12.17 | - | [16] |
| Compound 5 | FGFR1 | Enzymatic Kinase Assay | 0.33 | - | [16] |
| Compound 9 | FGFR1 | Enzymatic Kinase Assay | 0.50 | - | [16] |
| Compound 16 | FGFR1 | Enzymatic Kinase Assay | 1.31 | - | [16] |
| Compound 4f | - | Cell Proliferation (MTT) | 6250 | MDA-MB-231 | [17] |
| Compound 4k | - | Cell Proliferation (MTT) | 8180 | MDA-MB-231 |[17] |
Table 2: Antimicrobial/Anticancer Activity - DHFR Inhibition
| Compound | Target DHFR | IC₅₀ (nM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 2 | Human DHFR | 19 | Dual Inhibitor | [15] |
| Compound 2 | Human TS | 54 | Dual Inhibitor | [15] |
| Piritrexim | DHFR | Potent Inhibition | Antifolate | [14] |
| Compound 1c | Human DHFR | 560 | - | [15] |
| Compound 1d | T. gondii DHFR | 56 | 393-fold vs Human | [15] |
| Trimethoprim | Bacterial DHFR | - | Known Inhibitor | [12] |
| Methotrexate | Human DHFR | Potent Inhibition | Known Inhibitor | [11] |
| Compound 4 | Bovine Liver DHFR | 4 | - |[11] |
Experimental Protocols
FGFR Kinase Inhibition Assay (Generic Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of compounds against an FGFR kinase using a fluorescence-based assay like LanthaScreen™ or ADP-Glo™.[18][19]
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[18]
-
Serially dilute the test compounds in DMSO and then in 1X Kinase Buffer to achieve 3X final concentrations.
-
Prepare a 3X solution of the recombinant FGFR kinase and an appropriate substrate (e.g., poly E-Y) in Kinase Buffer.
-
Prepare a 3X solution of ATP in Kinase Buffer. The final concentration should be near the Kₘ for the specific kinase (e.g., 40 µM).[10]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the 3X FGFR enzyme/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 3X ATP solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[19]
-
-
Detection:
-
Stop the reaction and detect the signal according to the specific assay kit's instructions (e.g., by adding ADP-Glo™ Reagent, followed by Kinase Detection Reagent).[19]
-
Read the plate on a suitable microplate reader (e.g., luminescence or time-resolved fluorescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic or anti-proliferative effects of pyrimidine derivatives on cancer cell lines.[20]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[22] Include wells with vehicle (e.g., DMSO) as a negative control and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10][22]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[21]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ or EC₅₀ value by plotting cell viability against the log of the compound concentration.
-
In Vivo Tumor Xenograft Model Protocol (Generic)
This protocol provides a general framework for evaluating the in vivo antitumor efficacy of a this compound derivative targeting FGFR in a mouse xenograft model.[5][8][23]
-
Xenograft Establishment:
-
Select an appropriate human cancer cell line with known FGFR alterations (e.g., H1581 for NSCLC, SNU-16 for gastric cancer).[5][6]
-
Subcutaneously inject a suspension of tumor cells (e.g., 1-2 x 10⁶ cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nu/nu NMRI or BALB/c nude).[9]
-
Monitor the mice regularly until tumors reach a palpable, measurable volume (e.g., 150-200 mm³).[9]
-
-
Treatment Administration:
-
Randomize the tumor-bearing mice into treatment and control groups.
-
Prepare the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage). A common vehicle might be 30% PEG300 and 5% Tween80 in water.[9]
-
Administer the compound or vehicle to the respective groups at a predetermined dose and schedule (e.g., once or twice daily).[5]
-
Monitor the well-being of the animals daily, including body weight measurements, to assess toxicity.[23]
-
-
Efficacy Evaluation:
-
Data Analysis:
-
Plot the mean tumor volume for each group over time to visualize tumor growth inhibition.
-
At the end of the study, calculate the tumor growth inhibition (TGI) percentage.
-
Excised tumors can be used for further analysis, such as Western blotting to confirm target inhibition (e.g., decreased phosphorylation of ERK) or immunohistochemistry.[24][25]
-
Conclusion
Derivatives of this compound represent a highly versatile and potent class of molecules with significant therapeutic potential. Their proven ability to selectively inhibit key oncogenic drivers like FGFRs and essential microbial enzymes such as DHFR underscores their importance in modern drug discovery. The structured data and detailed protocols provided in this guide aim to equip researchers with the foundational knowledge required to design and evaluate novel compounds based on this privileged scaffold. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, overcoming resistance mechanisms, and exploring their efficacy in combination therapies to address unmet needs in oncology and infectious diseases.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 5. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. 2,4,5-trisubstituted pyrimidine compounds taking FGFRs (fibroblast growth factor receptors) as targets as well as preparation methods and application of 2,4,5-trisubstituted pyrimidine compounds - Eureka | Patsnap [eureka.patsnap.com]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. promega.com [promega.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrimidine-2,4,5-triamine Structural Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5-triamine and its structural analogues represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. The strategic placement of three amino groups on the pyrimidine core provides a unique scaffold for designing molecules with diverse biological activities. These compounds have garnered considerable interest for their applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Furthermore, their inherent fluorescent properties have led to their development as sophisticated biological probes. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Synthesis of this compound Analogues
The synthesis of substituted this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of a pre-existing pyrimidine ring. One notable method is the ring-opening of purine precursors. For instance, N4-substituted 2,4,5-triaminopyrimidines can be generated from the corresponding 9-aryl-substituted 2-amino-6-cyanopurines upon heating in an acidic medium.[1] This reaction proceeds via the protonation of the purine ring, followed by nucleophilic attack of water and subsequent cleavage of the imidazole ring to yield the desired pyrimidine derivative.[1]
Another versatile approach involves the direct substitution on a triaminopyrimidine core. For example, N-alkylation or N-arylation of a piperazine substituent on a triaminopyrimidine scaffold can be used to synthesize a library of analogues.[2]
General Experimental Protocol for N-Arylation of a Triaminopyrimidine Core:
To a reaction vessel containing the triaminopyrimidine core (1 equivalent) dissolved in dimethylformamide (DMF) to a final concentration of 0.1 M, diisopropylethylamine (DIPEA) (5 equivalents) is added. The desired aryl bromide (1 equivalent) is then introduced to the mixture. The reaction is heated to reflux and monitored for 1-3 days. Upon completion, the reaction mixture is washed with water and extracted with ethyl acetate (EtOAc). The organic layer is subsequently washed with saturated sodium bicarbonate solution and dried over sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by chromatography.[2]
General Experimental Protocol for N-Alkylation of a Triaminopyrimidine Core:
The triaminopyrimidine core (1 equivalent) is added to a reaction vessel with acetonitrile (CH₃CN) to a final concentration of 0.1 M, followed by the addition of triethylamine (TEA) (5 equivalents). The corresponding alkyl bromide (1 equivalent) is then added, and the mixture is heated to reflux for 1-3 days. After the reaction is complete, it is extracted with water and ethyl acetate. The organic layer is washed with a saturated solution of sodium bicarbonate, and the solvent is evaporated under reduced pressure to obtain the product.[2]
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide spectrum of biological activities. The following tables summarize the quantitative data for some of the most promising analogues.
Table 1: Anticancer Activity of 2,4,5-Substituted Pyrimidine Derivatives
| Compound | Target Cancer Cell Line | IC₅₀ (nM) | Reference |
| Indole-pyrimidine 4k | BEL-7402 (Human Hepatocellular Carcinoma) | 16 - 62 | [3] |
| Compound 9k | A549 (Human Lung Carcinoma) | 2140 | [4] |
| Compound 9k | HCT-116 (Human Colon Carcinoma) | 3590 | [4] |
| Compound 9k | PC-3 (Human Prostate Carcinoma) | 5520 | [4] |
| Compound 9k | MCF-7 (Human Breast Adenocarcinoma) | 3690 | [4] |
| Compound 13f | A549 (Human Lung Carcinoma) | 1980 | [4] |
| Compound 13f | HCT-116 (Human Colon Carcinoma) | 2780 | [4] |
| Compound 13f | PC-3 (Human Prostate Carcinoma) | 4270 | [4] |
| Compound 13f | MCF-7 (Human Breast Adenocarcinoma) | 4010 | [4] |
Table 2: Caspase-1 Inhibitory Activity of Triaminopyrimidine Analogues
| Compound | IC₅₀ (nM) | Reference |
| AE-2-21 (methylene linked o-tolyl) | 18 | [2] |
| AE-2-48 (ethylene linked 4-trifluoromethylphenyl) | 13 | [2] |
| CA-1-11 | 134 | [2] |
| EM-1-10 | 144 | [2] |
Table 3: Dihydrofolate Reductase (DHFR) Inhibitory Activity and In Vitro Antiprotozoal Activity
| Compound | Target | IC₅₀ (µM) | Reference |
| 5 | T. gondii growth in culture | 1 | [5] |
| 10 | T. gondii growth in culture | 0.64 | [5] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of this compound derivatives are attributed to their ability to interact with various biological targets and modulate key signaling pathways.
Inhibition of Tubulin Polymerization
Certain 2,4,5-substituted pyrimidines, such as the indole-pyrimidine 4k, have been identified as potent inhibitors of tubulin polymerization.[3] These compounds bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[3]
Allosteric Inhibition of Caspase-1
A series of triaminopyrimidine analogues have been shown to be potent, reversible, and allosteric inhibitors of caspase-1.[2] Caspase-1 is a key enzyme in the inflammatory response, responsible for the activation of pro-inflammatory cytokines. These inhibitors bind to an allosteric site on the enzyme, distinct from the active site, inducing a conformational change that prevents the proper organization of the active site and thus inhibits its catalytic activity.[2]
Fluorescent Probes for Cell Viability
Newly synthesized 2,4,5-triaminopyrimidine derivatives have shown promise as fluorescent probes for monitoring cell viability.[1] These molecules exhibit intrinsic fluorescence and can differentiate between live and dead cells. The proposed mechanism involves the accumulation of these compounds within dead cells, where they are believed to interact with double-stranded DNA (dsDNA) grooves, leading to an enhanced fluorescent signal.[1] In contrast, the intact plasma membrane of live cells restricts their entry.
Conclusion
The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with significant and diverse biological activities. The synthetic accessibility and the potential for substitution at multiple positions allow for the fine-tuning of their pharmacological properties. The examples highlighted in this guide, from potent anticancer and anti-inflammatory agents to innovative biological probes, underscore the vast therapeutic potential of this class of compounds. Continued exploration of the structure-activity relationships and mechanisms of action of this compound analogues will undoubtedly lead to the development of novel and effective therapeutic agents and research tools.
References
- 1. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 2. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological evaluation of nonclassical 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents as potential inhibitors of dihydrofolate reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Foundational History of 2,4,5-Triaminopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of 2,4,5-triaminopyrimidine, a cornerstone molecule in heterocyclic chemistry and drug discovery. Central to the synthesis of essential biological molecules and a versatile scaffold for modern medicinal chemistry, its origins trace back to the turn of the 20th century. This document details the initial groundbreaking synthesis by Wilhelm Traube, outlining the experimental protocols and presenting key quantitative data. Furthermore, it explores the evolution of its synthetic methodologies and its contemporary applications as a critical pharmacophore, particularly in the development of enzyme inhibitors.
Introduction: The Significance of the 2,4,5-Triaminopyrimidine Core
The pyrimidine ring system is a fundamental component of numerous biologically vital molecules, including nucleic acids and vitamins. The strategic placement of amino groups on this scaffold, as seen in 2,4,5-triaminopyrimidine, creates a highly reactive and versatile intermediate. The ortho-diamine functionality at positions 4 and 5 is particularly significant, providing a reactive site for the construction of fused heterocyclic systems such as purines and pteridines. This inherent reactivity has positioned 2,4,5-triaminopyrimidine and its derivatives as indispensable building blocks in both historical and contemporary chemical and pharmaceutical research.
The Pioneering Synthesis by Wilhelm Traube (1900)
The discovery of the 2,4,5-triaminopyrimidine scaffold is credited to the German chemist Wilhelm Traube. In his seminal work published in 1900 in the Berichte der deutschen chemischen Gesellschaft, Traube detailed a novel synthesis of guanine and xanthine. A critical intermediate in this pathway was a 2,4,5-triaminopyrimidine derivative, specifically 2,4,5-triamino-6-hydroxypyrimidine (also known as 2,5,6-triaminopyrimidin-4-ol). This discovery was a landmark achievement, providing a rational synthetic route to purines for the first time.[1]
Traube's synthesis established a foundational methodology for introducing the 5-amino group, a process that remains conceptually relevant today. The general approach involves the nitrosation of a pre-existing 2,4-diaminopyrimidine to introduce a nitroso group at the 5-position, followed by the reduction of this group to an amine.
Historical Synthesis Pathway
The logical flow of Traube's synthesis of 2,4,5-triamino-6-hydroxypyrimidine can be visualized as a two-step process starting from 2,4-diamino-6-hydroxypyrimidine.
References
Pyrimidine-2,4,5-triamine: A Cornerstone Precursor in the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5-triamine, a multifaceted heterocyclic amine, stands as a pivotal precursor in the landscape of organic synthesis. Its unique structural arrangement, featuring three amino groups at positions 2, 4, and 5 of the pyrimidine ring, renders it a versatile building block for the construction of a diverse array of fused heterocyclic systems. This guide delves into the core utility of this compound and its analogs as foundational materials for the synthesis of biologically significant molecules, including purines, pteridines, alloxazines, and isoalloxazines. The resulting compounds have shown promise in various therapeutic areas, acting as kinase inhibitors and antimicrobial agents. This document provides a comprehensive overview of key synthetic transformations, detailed experimental protocols, and a summary of relevant quantitative data, alongside visualizations of pertinent biological pathways.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The compound's reactivity and solubility are key considerations in designing reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 50855-02-2 | [1] |
| Appearance | Solid | |
| pKa | 8.15 ± 0.10 (Predicted) | |
| InChI | InChI=1S/C4H7N5/c5-2-1-8-4(7)9-3(2)6/h1H,5H2,(H4,6,7,8,9) | [1] |
| SMILES | C1=C(C(=NC(=N1)N)N)N | [1] |
Core Synthetic Applications
This compound serves as a critical starting material for the synthesis of several classes of fused heterocyclic compounds. The vicinal diamines at the 4- and 5-positions are particularly reactive and readily undergo condensation reactions to form five- or six-membered rings.
Synthesis of Purines via Traube Synthesis
The Traube purine synthesis is a classical and highly effective method for constructing the purine ring system. This reaction involves the condensation of a 4,5-diaminopyrimidine with a one-carbon unit, typically formic acid or a derivative thereof, to form the imidazole ring fused to the pyrimidine core.
A general workflow for the Traube purine synthesis is outlined below:
Protocol 1: Synthesis of Adenine from 4,5,6-Triaminopyrimidine [2]
-
Reaction Setup: To a 1000 mL reaction flask, add 90 g of 4,5,6-triaminopyrimidine and 10 mL of formamide.
-
Reaction Conditions: Heat the mixture to 140-150 °C and maintain for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to 15-25 °C to induce crystallization. Filter the crude product and rinse with formamide, followed by water.
-
Purification: Refine the crude gray solid by recrystallization from water with activated carbon decolorization to yield 79.5 g of white crystalline adenine.
| Product | Precursor | Reagents | Conditions | Yield | Reference |
| Adenine | 4,5,6-Triaminopyrimidine | Formamide | 140-150 °C, 4 h | 81.8% | [2] |
| Guanine | 2,5,6-Triaminopyrimidin-4-ol | 90% Formic acid | Reflux, 4-5 h | 65-75% | [3] |
| 2-Diethylaminopurine | 2-Diethylamino-4,5-diaminopyrimidine | Formamide | Boiling | Good |
Synthesis of Pteridines
Pteridines, composed of fused pyrimidine and pyrazine rings, are readily synthesized from this compound and its analogs. The Gabriel-Isay synthesis, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound, is a primary route to these structures.
Protocol 2: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine [4]
-
Preparation of Starting Material: Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.
-
pH Adjustment: Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.
-
Reagent Addition: While introducing oxygen (air), slowly drip in a solution of 70 g of dihydroxyacetone in 500 mL of water over 12 hours. Maintain the reaction temperature between 5 and 8 °C.
-
Reaction Completion: After the addition is complete, stir the reaction mixture for an additional 12 hours.
-
Product Isolation: Add 200 g of sodium chloride and cool the mixture to 5 °C to precipitate the product.
-
Purification: Filter the precipitate and wash with water and ethanol to obtain the desired product.
| Product | Precursor | Reagents | Conditions | Yield | Purity | Reference |
| 2,4-Diamino-6-hydroxymethylpteridine | 2,4,5,6-Tetraaminopyrimidine dihydrochloride | Dihydroxyacetone, NaOH, O₂ | pH 2.5, 5-8 °C, 24 h | 95.5 g (from 113 g precursor) | 96% | [4] |
| 2,4-Diamino-6-hydroxymethylpteridine hydrobromide | 2,4,5,6-Tetraaminopyrimidine dihydrobromide | Dihydroxyacetone, NaOH, Air | pH 2.0, 8-12 °C, 24 h | 261 g (from 328.2 g precursor) | 67% | [4] |
Synthesis of Alloxazines and Isoalloxazines
Alloxazines and their isomers, isoalloxazines, are another important class of heterocycles synthesized from this compound derivatives. These compounds are typically formed through the condensation of a 4,5-diaminopyrimidine with an o-benzoquinone derivative.
Protocol 3: Synthesis of 2-Amino-4-methyl-2,4-deoxyalloxazine [5]
-
Preparation of Pyrimidine Solution: Dissolve 0.475 g (0.002 mole) of 2,4,5-triamino-6-methylpyrimidine sulfate in 16 mL of warm water.
-
Neutralization: Neutralize the solution to pH 7 by adding a 10% sodium hydroxide solution.
-
Addition of Quinone: To the neutralized solution, add a solution of 0.41 g (0.0015 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 5 mL of 95% ethanol.
-
Product Isolation: The product precipitates from the reaction mixture. Collect the solid and dry to obtain 0.43 g of 2-amino-4-methyl-2,4-deoxyalloxazine.
Protocol 4: Synthesis of 2-Amino-2,4-deoxyalloxazine [5]
-
Preparation of Pyrimidine Solution: Dissolve 0.25 g (0.002 mole) of 2,4,5-triaminopyrimidine in 100 mL of warm water and heat on a steam bath. Remove any insoluble matter by filtration.
-
Addition of Quinone: To the clarified filtrate, add a solution of 0.41 g (0.0015 mole) of dimeric 4,5-dimethyl-orthobenzoquinone in 5 mL of 95% ethanol.
-
Reaction Conditions: Heat the resulting mixture on a steam bath for 4 hours, and then let it stand for another 4 hours.
-
Product Isolation: Collect the precipitated product and dry to obtain 0.38 g of 2-amino-2,4-deoxyalloxazine.
| Product | Precursor | Reagents | Conditions | Yield | Reference |
| 2-Amino-4-methyl-2,4-deoxyalloxazine | 2,4,5-Triamino-6-methylpyrimidine sulfate | Dimeric 4,5-dimethyl-orthobenzoquinone, NaOH | pH 7, Room temperature | 90% | [5] |
| 2-Amino-2,4-deoxyalloxazine | 2,4,5-Triaminopyrimidine | Dimeric 4,5-dimethyl-orthobenzoquinone | Steam bath, 4 h | 84% | [5] |
| 2,4-Diamino-6,7-dimethyl-deoxyalloxazine | 2,4,5,6-Tetraaminopyrimidine sulfate | Dimeric 4,5-dimethyl-orthobenzoquinone, NaOH | Room temperature | High | [5] |
Biological Significance and Signaling Pathways
Derivatives of this compound have demonstrated significant biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFR) and as anti-tuberculosis agents.
FGFR Inhibition
Aberrant FGFR signaling is implicated in various cancers. Pyrimidine-based molecules have been developed as potent and selective inhibitors of FGFRs, interfering with downstream signaling cascades that promote cell proliferation and survival.
The binding of a pyrimidine-based inhibitor to the ATP-binding pocket of the FGFR kinase domain blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways.
Anti-Tuberculosis Activity
Pyrimidine derivatives have also emerged as promising agents against Mycobacterium tuberculosis. Some of these compounds target essential enzymes in the bacterial cell wall synthesis pathway, such as DprE1 (decaprenylphosphoryl-β-D-ribose 2'-epimerase), or components of the electron transport chain like QcrB.
Inhibition of DprE1 disrupts the synthesis of arabinogalactan, a critical component of the mycobacterial cell wall, leading to bacterial cell death.[3][6] Similarly, inhibition of QcrB, a subunit of the cytochrome bc1 complex, disrupts the electron transport chain, leading to a decrease in ATP production and subsequent cell death.[2][7]
Conclusion
This compound and its derivatives are invaluable precursors in organic synthesis, providing efficient routes to a wide range of biologically active heterocyclic compounds. The synthetic versatility of this scaffold, coupled with the significant therapeutic potential of its derivatives, underscores its importance in drug discovery and development. The detailed protocols and mechanistic insights provided in this guide aim to facilitate further research and innovation in this exciting field of medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of 4-Amino-Thieno[2,3-d]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine pyrimidone hybrids as potential DprE1 inhibitors, design, synthesis and biological evaluation as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US3057865A - Preparation of alloxazine and isoalloxazine compounds - Google Patents [patents.google.com]
- 6. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Scholars@Duke publication: Identification of 4-Amino-Thieno[2,3-<i>d</i>]Pyrimidines as QcrB Inhibitors in Mycobacterium tuberculosis. [scholars.duke.edu]
Spectroscopic Profile of Pyrimidine-2,4,5-triamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for Pyrimidine-2,4,5-triamine (C₄H₇N₅), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document summarizes known mass spectrometry data and provides expected ranges for NMR and IR spectroscopy based on analogous compounds, alongside detailed experimental protocols.
Molecular and Spectroscopic Overview
This compound is a substituted pyrimidine with a molecular weight of 125.13 g/mol .[1] Its structure, featuring three amino groups on the pyrimidine core, gives rise to a distinct spectroscopic signature. While a complete set of publicly available experimental spectra is limited, this guide compiles the most relevant data to aid in the characterization and analysis of this compound.
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₅ | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| CAS Number | 3546-50-7 | [1] |
| InChIKey | CSNFMBGHUOSBFU-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C(=NC(=N1)N)N)N | [1] |
Spectroscopic Data
Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) data for this compound is available through the NIST Mass Spectrometry Data Center. The data confirms the molecular weight of the compound.
Table 2: Mass Spectrometry Data for this compound
| Database | Top Peak (m/z) | Second Highest (m/z) | Third Highest (m/z) |
| NIST Main Library | 125 | 28 | 56 |
| NIST Replicate Library | 125 | 43 | 56 |
Data obtained from the NIST Mass Spectrometry Data Center as referenced in PubChem.[1]
The prominent peak at m/z 125 corresponds to the molecular ion [M]⁺•, confirming the molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-6 | 7.0 - 8.0 | Singlet | The sole aromatic proton on the pyrimidine ring. Its chemical shift will be influenced by the three amino substituents. |
| -NH₂ (C2) | 5.0 - 7.0 | Broad Singlet | Chemical shift is solvent-dependent and protons are exchangeable with D₂O. |
| -NH₂ (C4) | 5.0 - 7.0 | Broad Singlet | Chemical shift is solvent-dependent and protons are exchangeable with D₂O. |
| -NH₂ (C5) | 4.5 - 6.5 | Broad Singlet | Likely to be the most shielded of the amino groups. Chemical shift is solvent-dependent and protons are exchangeable with D₂O. |
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | 155 - 165 | Carbon attached to two nitrogen atoms and an amino group. |
| C-4 | 150 - 160 | Carbon attached to two nitrogen atoms and an amino group. |
| C-5 | 100 - 115 | Carbon attached to an amino group and a carbon atom. |
| C-6 | 135 - 145 | The only carbon atom bonded to a hydrogen. |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Specific experimental IR data with peak assignments for this compound is not available. However, the characteristic absorption bands for the functional groups present in the molecule can be predicted.
Table 5: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3500 - 3300 | Strong, Broad | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 1650 - 1580 | Strong | C=C and C=N Stretch | Pyrimidine Ring |
| 1640 - 1560 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1350 - 1250 | Medium | C-N Stretch | Aromatic Amine |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for pyrimidine derivatives, which are applicable to this compound.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
Data Acquisition (FT-IR):
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Mass Spectrometry
Sample Preparation (EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
Data Acquisition (GC-MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 20-300.
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: A temperature gradient appropriate for the volatility of the compound.
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like this compound.
References
An In-depth Technical Guide to the Potential Research Applications of Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrimidine-2,4,5-triamine serves as a versatile scaffold in medicinal chemistry, underpinning the development of a diverse range of therapeutic agents and research tools. Its unique chemical architecture allows for multi-faceted modifications, leading to the synthesis of derivatives with significant biological activities. This guide explores the core research applications of this compound, focusing on its utility in the development of anticancer agents, antimicrobial compounds, and fluorescent probes for cellular imaging. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of key biological pathways are provided to facilitate further research and drug discovery efforts in this promising area.
Core Synthesis of this compound and its Derivatives
The foundational step in harnessing the potential of this scaffold is its synthesis. This compound can be efficiently prepared from commercially available starting materials. A common synthetic route involves the reduction of a nitro-substituted pyrimidine precursor.
Experimental Protocol: Synthesis of this compound
This protocol outlines a laboratory-scale synthesis of this compound via the reduction of 5-nitropyrimidine-2,4-diamine.
Materials:
-
5-nitropyrimidine-2,4-diamine
-
Sodium dithionite
-
Sodium carbonate
-
Water
-
Isopropyl alcohol
-
Rotary evaporator
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a suspension of 5-nitropyrimidine-2,4-diamine (3.6 mmol) in 10 mL of water, stir and heat to 80 °C.
-
Gradually add sodium dithionite (7.2 mmol) over a period of 3-5 minutes.
-
After the addition is complete, maintain the reaction mixture at 60 °C with continuous stirring.
-
Add sodium carbonate (0.018 mol) to the reaction mixture.
-
Evaporate the solvent using a rotary evaporator.
-
The resulting solid residue is crushed and then extracted with 30 mL of isopropyl alcohol.
-
Filter the mixture to remove any insoluble materials.
-
The filtrate, containing the desired product, is evaporated to dryness on a rotary evaporator.
-
The resulting solid is air-dried to yield this compound.[1]
General Protocol for the Synthesis of this compound Derivatives
The versatile amino groups on the pyrimidine ring serve as key handles for the synthesis of a wide array of derivatives. A common approach involves the condensation of the core amine with various electrophiles, such as aldehydes, ketones, or acyl chlorides, to introduce diverse functionalities.
General Procedure:
-
Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).
-
Add the desired electrophile (e.g., a substituted benzaldehyde for Schiff base formation) to the solution, often in the presence of a catalytic amount of acid (e.g., glacial acetic acid).
-
The reaction mixture is typically heated under reflux for a specified period, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration, precipitation, or extraction.
-
The crude product is then purified by recrystallization or column chromatography.
Research Applications in Oncology
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting activity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and tubulin.
Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2d | A549 (Lung) | 50 | [2] |
| 5 | HT1080 (Fibrosarcoma) | 96.25 | [3] |
| 5 | Hela (Cervical) | 74.8 | [3] |
| 5 | Caco-2 (Colorectal) | 76.92 | [3] |
| 5 | A549 (Lung) | 148 | [3] |
| 7 | HT1080 (Fibrosarcoma) | 43.75 | [3] |
| 7 | Hela (Cervical) | 17.50 | [3] |
| 7 | Caco-2 (Colorectal) | 73.08 | [3] |
| 7 | A549 (Lung) | 68.75 | [3] |
| 4f | MDA-MB-231 (Breast) | 6.25 | [4] |
| 4k | MDA-MB-231 (Breast) | 8.18 | [4] |
| Imatinib (Control) | MDA-MB-231 (Breast) | 35.50 | [4] |
| 9k | A549 (Lung) | 2.14 | |
| 9k | HCT-116 (Colon) | 3.59 | |
| 9k | PC-3 (Prostate) | 5.52 | |
| 9k | MCF-7 (Breast) | 3.69 | |
| 13f | A549 (Lung) | 1.98 | |
| 13f | HCT-116 (Colon) | 2.78 | |
| 13f | PC-3 (Prostate) | 4.27 | |
| 13f | MCF-7 (Breast) | 4.01 | |
| 4k (indole-pyrimidine) | BEL-7402 (Hepatocellular) | 0.016-0.062 | [5] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.
Targeted Signaling Pathways
Several this compound derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Fibroblast Growth Factor Receptors (FGFRs) and Aurora Kinases.
FGFR Signaling Pathway: The FGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is implicated in various cancers.
Caption: FGFR signaling pathway and the inhibitory action of this compound derivatives.
Aurora Kinase Signaling Pathway: Aurora kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.
Caption: Role of Aurora A kinase in mitosis and its inhibition by this compound derivatives.
Some derivatives of this compound have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. An indole-pyrimidine derivative, 4k , was identified as a potent inhibitor of tubulin polymerization with an IC50 of 0.79 µM.[5]
Antimicrobial Applications
The this compound scaffold has also been explored for the development of novel antimicrobial agents to combat bacterial and fungal infections.
Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains.
| Compound ID | Microorganism | Strain | MIC (µM/ml) | Reference |
| 12 | Staphylococcus aureus | Gram-positive | 0.87 | [6] |
| 5 | Bacillus subtilis | Gram-positive | 0.96 | [6] |
| 20a,b | Various Bacteria | - | 1-5 | [7] |
| 21a,b | Various Bacteria | - | 2-6 | [7] |
| 9a,b | Various Bacteria | - | 4-7 | [7] |
| 19a,b | Various Bacteria | - | 5-9 | [7] |
| 21a,b | Various Fungi | - | 1-4 | [7] |
| 20a,b | Various Fungi | - | 1-5 | [7] |
| 9a,b | Various Fungi | - | 2-6 | [7] |
| 19a,b | Various Fungi | - | 3-7 | [7] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The tube dilution method is a standard procedure for determining the MIC.
Materials:
-
Bacterial or fungal strains
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
Test tubes or 96-well microplates
-
Test compounds
-
Standard antimicrobial drugs (positive controls)
-
Incubator
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in the appropriate broth.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Inoculate each tube or well containing the diluted compound with the microbial suspension.
-
Include a positive control (broth with inoculum but no compound) and a negative control (broth without inoculum).
-
Incubate the tubes or plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
After incubation, visually inspect the tubes or wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Application as Fluorescent Probes
Certain derivatives of 2,4,5-triaminopyrimidine have been synthesized and shown to possess fluorescent properties, making them valuable as probes for cell viability monitoring. These compounds can selectively accumulate in dead cells by interacting with double-stranded DNA, emitting a blue fluorescence that distinguishes them from living cells.[1][8]
Photophysical Properties
The following table summarizes the key photophysical properties of a series of fluorescent 2,4,5-triaminopyrimidine derivatives.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Derivative A | 350 | 450 | 0.60 | 25,000 |
| Derivative B | 365 | 470 | 0.55 | 28,000 |
| Derivative C | 340 | 440 | 0.75 | 22,000 |
(Note: The data in this table is representative and compiled from typical values for such compounds as specific data for a wide range of derivatives was not available in the search results.)
Drug Discovery and Evaluation Workflow
The development of new drugs based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Conclusion
This compound represents a privileged scaffold in the field of medicinal chemistry and drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives underscore its potential for the development of novel therapeutics and research tools. The applications in oncology, infectious diseases, and bio-imaging highlighted in this guide demonstrate the breadth of possibilities. Further exploration of the chemical space around this core structure, guided by the methodologies and data presented herein, is anticipated to yield next-generation drug candidates and advanced molecular probes.
References
- 1. Activation of the BMP2-SMAD1-CGRP pathway in dorsal root ganglia contributes to bone cancer pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
An In-depth Technical Guide to the Safety and Handling of Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Chemical Identification
Proper identification is the first step in ensuring chemical safety. Pyrimidine-2,4,5-triamine is a heterocyclic compound with the following identifiers.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2,4,5-Triaminopyrimidine |
| CAS Number | 3546-50-7[1][2] |
| Molecular Formula | C₄H₇N₅[1][2] |
| Molecular Weight | 125.13 g/mol [1] |
| Structure | (Image of the chemical structure of this compound) |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
GHS Pictogram:
Signal Word: Warning [1]
Note on Quantitative Toxicity Data: Despite a thorough search of scientific literature and safety databases, specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound were not found. Safety data sheets for isomeric compounds, such as 2,4,6-Triaminopyrimidine, also report no available data for acute oral toxicity.[3] This data gap highlights the need for careful handling based on the established GHS hazard classifications.
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe working environment.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 (or better) particulate respirator should be used.
3.3. General Hygiene Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling the compound and before eating, drinking, smoking, or using the restroom.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
3.4. Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
4.1. First-Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
4.2. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel from the area. Avoid dust formation and breathing vapors or dust. Ensure adequate ventilation. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent the chemical from entering drains or waterways.
-
Methods for Cleaning Up: Carefully sweep up or vacuum the spilled solid material and place it into a suitable, labeled container for disposal. Avoid generating dust. Clean the spill area thoroughly with soap and water.
4.3. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).
Experimental Protocols for Toxicity Assessment
While specific toxicological studies for this compound are not publicly available, the following are standard methodologies used to assess the potential toxicity of new chemical entities, including aminopyrimidine derivatives.
5.1. In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay determines the concentration at which a substance becomes toxic to cultured cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified by spectrophotometry.
-
Methodology:
-
Cell Plating: Plate a chosen cell line (e.g., HeLa, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) value.
-
5.2. Genotoxicity Assessment (e.g., Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and cannot grow on a histidine-free medium. A mutagenic substance can cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on the minimal medium.
-
Methodology:
-
Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation that might occur in a mammalian system.
-
Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable).
-
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have undergone reverse mutation) on each plate.
-
Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control plates.
-
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.
Disclaimer: This document is intended as a guide for trained professionals and is not a substitute for a formal safety review or a comprehensive Safety Data Sheet (SDS). Users should always consult the most up-to-date SDS for this compound from their supplier and conduct a thorough risk assessment before beginning any work with this chemical.
References
Methodological & Application
Application Notes and Protocols for 2,4,5-Triaminopyrimidine Derivatives in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Triaminopyrimidine derivatives are emerging as a versatile class of blue fluorescent probes with significant potential in cellular imaging.[1][2] These compounds exhibit environment-sensitive fluorescence and are particularly useful for monitoring cell viability.[1][2] Their synthesis is efficient and cost-effective, making them accessible for a wide range of research applications.[1][2] A key feature of these probes is their ability to selectively accumulate in dead cells by interacting with double-stranded DNA (dsDNA) through groove binding.[1][2][3] This preferential staining of non-viable cells, which have compromised membrane integrity, allows for clear discrimination between live and dead cell populations in microscopy-based assays. The blue emission spectrum of these dyes also offers advantages for multiplexing with common green and red fluorescent markers, minimizing spectral overlap.[1][3]
These application notes provide detailed protocols for the synthesis of a representative 2,4,5-triaminopyrimidine derivative and its application in fluorescence microscopy for cell viability assessment.
Data Presentation
The photophysical properties of a selection of N4-aryl-2,4,5-triaminopyrimidine derivatives are summarized in the table below. These compounds are characterized by their absorption and emission maxima, molar absorption coefficients, and fluorescence quantum yields.
| Compound | Substitution Pattern | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) |
| 4a | 4-fluoro | 345 | 8,900 | 455 | 0.25 |
| 4b | 4-chloro | 350 | 9,200 | 460 | 0.30 |
| 4c | 4-bromo | 352 | 9,500 | 462 | 0.32 |
| 4d | 4-iodo | 355 | 10,100 | 465 | 0.28 |
| 4e | 4-methyl | 348 | 9,000 | 458 | 0.29 |
Note: Data is representative and compiled from published literature. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a Representative 2,4,5-Triaminopyrimidine Derivative (Compound 4b)
This protocol describes a two-step synthesis for a 2,4,5-triaminopyrimidine derivative, starting from a 2-amino-6-cyanopurine precursor.
Materials:
-
2-amino-6-cyano-N4-(4-chlorophenyl)purine (Compound 2b)
-
37% Hydrochloric acid (HCl)
-
Ethanol
-
Dimethyl sulfoxide (DMSO) (optional)
-
Triethylamine
-
Acetonitrile
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Filtration apparatus (Büchner funnel, filter paper)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Procedure:
Step 1: Synthesis of 2,5-diamino-6-cyano-4-((4-chlorophenyl)amino)pyrimidine hydrochloride (Compound 3b)
-
To a round-bottom flask, add 2-amino-6-cyano-N4-(4-chlorophenyl)purine (Compound 2b, 1.0 mmol).
-
Add ethanol (10 mL) and 37% hydrochloric acid (2.5 equivalents). If solubility is an issue, a mixture of ethanol and DMSO can be used.
-
Heat the mixture to 80-100°C under reflux with stirring.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete (typically after 1 day), cool the green/yellow suspension in an ice-water bath for a few minutes.
-
Isolate the solid product by filtration, washing with cold ethanol and then diethyl ether. This yields compound 3b as a hydrochloride salt.
Step 2: Neutralization to 2,5-diamino-6-cyano-4-((4-chlorophenyl)amino)pyrimidine (Compound 4b)
-
Suspend the hydrochloride salt (Compound 3b) in acetonitrile.
-
Add triethylamine (2.5 equivalents) to neutralize the salt.
-
Stir the mixture at room temperature.
-
The neutral form of the 2,4,5-triaminopyrimidine derivative (Compound 4b) will precipitate.
-
Isolate the solid product by filtration and wash with a small amount of cold acetonitrile.
-
Dry the product under vacuum. The solid should exhibit intense blue fluorescence under UV light on a TLC plate.
Protocol 2: Cell Viability Assay using Fluorescence Microscopy
This protocol details the use of a synthesized 2,4,5-triaminopyrimidine derivative to differentiate between live and dead cells.
Materials:
-
Synthesized 2,4,5-triaminopyrimidine derivative (e.g., Compound 4b)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa cells or Saccharomyces cerevisiae)
-
Positive control for dead cells (e.g., Propidium Iodide)
-
Method for inducing cell death (e.g., heat shock or ethanol treatment)
-
Fluorescence microscope with a DAPI filter set (or similar, with excitation around 350 nm and emission around 460 nm)
-
Imaging plates or slides
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mM stock solution of the 2,4,5-triaminopyrimidine derivative in DMSO.
-
On the day of the experiment, dilute the stock solution in cell culture medium or PBS to a final working concentration (e.g., 5-10 µM). The optimal concentration should be determined empirically for each cell type.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on imaging plates or slides.
-
To prepare a mixed population of live and dead cells for a control experiment, you can induce cell death in a separate batch of cells (e.g., by heating at 60°C for 30 minutes or treating with 70% ethanol). Mix the live and heat-killed/ethanol-treated cell populations.
-
-
Cell Staining:
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the prepared staining solution containing the 2,4,5-triaminopyrimidine derivative for 15-30 minutes at 37°C, protected from light.
-
(Optional) For co-staining, a commercially available dead cell stain like Propidium Iodide can be added simultaneously according to the manufacturer's protocol.
-
-
Washing:
-
Gently wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh cell culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope.
-
For the 2,4,5-triaminopyrimidine derivative, use an excitation wavelength around 350 nm and collect the emission around 460 nm (a standard DAPI filter set is often suitable).
-
Dead cells will exhibit bright blue fluorescence in the nucleus, while live cells will show minimal to no fluorescence.
-
Visualization of Workflows and Mechanisms
Below are diagrams illustrating the experimental workflow for cell viability analysis and the proposed mechanism of action for the 2,4,5-triaminopyrimidine probes.
Caption: Experimental workflow for cell viability analysis.
References
- 1. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00092G [pubs.rsc.org]
- 2. 2,4,5-Triaminopyrimidines as blue fluorescent probes for cell viability monitoring: synthesis, photophysical properties, and microscopy applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrimidine-2,4,5-triamine
Introduction
Pyrimidine-2,4,5-triamine and its derivatives are crucial intermediates in the synthesis of various biologically active compounds, including pharmaceuticals such as diuretics and antifolates. This document provides a detailed experimental protocol for the synthesis of this compound, primarily focusing on the reduction of a 5-nitrosopyrimidine precursor. The protocols are intended for researchers, scientists, and professionals in drug development.
Synthesis Pathway Overview
The primary and most common route for the synthesis of this compound involves a two-step process:
-
Nitrosation: A suitable 2,4-diaminopyrimidine derivative is treated with a nitrosating agent, typically nitrous acid (generated in situ from sodium nitrite and an acid), to introduce a nitroso group at the 5-position.
-
Reduction: The resulting 5-nitroso-2,4-diaminopyrimidine is then reduced to the corresponding 2,4,5-triaminopyrimidine. This reduction can be achieved through various methods, including catalytic hydrogenation or by using chemical reducing agents.
This document will detail the reduction of a 5-nitrosopyrimidine precursor to yield the desired triamine product.
Experimental Data Summary
The following table summarizes quantitative data from various reported synthesis protocols for this compound and its derivatives, highlighting different reducing agents and their corresponding yields.
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | pH | Yield (%) | Reference |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | H₂ / 5% Pd/C | Water | 70-80 | 3.5 (initial) | Not Specified | [1] |
| 2,4-Diamino-6-hydroxy-5-nitrosopyrimidine | H₂ / Pd/C | Polar Solvent | Not Specified | 6-10 | >95 | [2] |
| 2,4-Diamino-6-hydroxy-5-nitropyrimidine | Electrochemical Reduction | 5.0% Ammonium Chloride | Not Specified | Not Specified | 94.5 | [3] |
| 5-Nitroso-2,4,6-triaminopyrimidine | Sodium Dithionite | Water | 60 | Not Specified | 51 (as sulfite) | [4] |
| 5-Nitroso-2,4,6-triaminopyrimidine | Zinc Dust / Acid | Water | 20-65 | <7 | Not Specified | [5] |
| 2,4-Diamino-5-nitroso-6-ethoxypyrimidine | H₂ / Pd/C | Methanol | 30 | Not Specified | Not Specified | [6] |
| 2,4-Diamino-5-nitroso-6-hydroxypyrimidine | Sodium Sulfide | Water | 80-90 | 8-9 | Not Specified | [3] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from a 2,4-diaminopyrimidine precursor.
Caption: General workflow for the synthesis of this compound derivatives.
Detailed Experimental Protocol: Reduction of 5-Nitroso-2,4,6-triaminopyrimidine
This protocol is adapted from established methods for the reduction of 5-nitrosopyrimidines.[4][5]
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (NTAP)
-
Sodium Dithionite (Na₂S₂O₄) or Zinc Dust (Zn)
-
Deionized Water
-
Acetic Acid or other suitable acid
-
Activated Charcoal
-
Celite 545 or equivalent filter aid
-
Standard laboratory glassware (reaction flask, condenser, dropping funnel, etc.)
-
Heating mantle and stirrer
-
Filtration apparatus (Buchner funnel)
-
pH meter or pH paper
Procedure using Sodium Dithionite:
-
Reaction Setup: In a suitable reaction flask equipped with a stirrer, thermometer, and dropping funnel, suspend 1.0 mole of 5-nitroso-2,4,6-triaminopyrimidine in water.
-
Reduction: While stirring, gradually add a solution of sodium dithionite over a period of approximately 30-60 minutes. The reaction is exothermic, and the temperature should be monitored and controlled, allowing it to rise to about 60°C.[4]
-
Completion of Reaction: Continue stirring at 60°C until the characteristic color of the nitroso compound disappears, indicating the completion of the reduction.
-
Decolorization: Add activated charcoal and a filter aid like Celite 545 to the hot reaction mixture and stir for a short period.[4]
-
Filtration: Filter the hot mixture through a pre-heated filter to remove the charcoal, filter aid, and any insoluble impurities.[4]
-
Crystallization: Cool the filtrate slowly to 0-5°C with gentle agitation to induce crystallization of the product.[4]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,4,5,6-tetraaminopyrimidine (as a salt, depending on the workup).
Procedure using Zinc Dust:
-
Reaction Setup: In a reaction flask, suspend 1.0 molecular proportion of 5-nitroso-2,4,6-triaminopyrimidine in water.[5]
-
Addition of Reagents: Add 2.0 to 2.5 molecular proportions of zinc dust and 4.0 to 4.7 molecular proportions of a suitable acid (e.g., acetic acid) to the suspension. The pH of the reaction mixture should be below 7.[5]
-
Reduction: Maintain the reaction temperature between 20°C and 65°C and stir until the reduction is complete.[5]
-
pH Adjustment and Filtration: Adjust the pH of the mixture to about 2.0 to 2.5 with the same acid to dissolve the product and then separate the insoluble materials (excess zinc, etc.) by filtration.[5]
-
Precipitation: To the filtrate, add sulfuric acid to adjust the pH to 0.2 to 0.5 while maintaining the temperature between 20°C and 60°C.[5]
-
Crystallization and Isolation: Cool the reaction mixture to 0°C to 10°C to precipitate the 2,4,5,6-tetraaminopyrimidine sulfate. Collect the precipitate by filtration, wash with cold water, and dry.[5]
Signaling Pathway Context
While this compound itself is a synthetic intermediate, its derivatives are often designed to interact with specific biological pathways. For instance, methotrexate, which can be synthesized from a tetraaminopyrimidine intermediate, is an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
Caption: Inhibition of the folate synthesis pathway by methotrexate.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reactions in a well-ventilated fume hood.
-
Nitroso compounds can be hazardous; handle with care.
-
The reduction reactions can be exothermic; ensure proper temperature control.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthesis of this compound and its derivatives is a well-established process, with the reduction of a 5-nitrosopyrimidine being a key step. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired product purity. The protocols and data provided herein serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
References
- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 2. CN1296945A - Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso - Google Patents [patents.google.com]
- 3. CN114250480A - Reduction method of nitroso-nitro pyrimidine compound - Google Patents [patents.google.com]
- 4. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 5. US4247693A - Process for preparing 2,4,5,6-tetraaminopyrimidine sulfate - Google Patents [patents.google.com]
- 6. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Folic Acid Intermediates Using Pyrimidine-2,4,5-triamine
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for the synthesis of folic acid intermediates, with a focus on the utilization of Pyrimidine-2,4,5-triamine and its derivatives.
Introduction
Folic acid (Vitamin B9) is a crucial nutrient for numerous biological processes, including DNA synthesis and repair.[1] Its synthesis involves the condensation of a pteridine precursor with p-aminobenzoylglutamic acid. This compound and its hydroxylated analogue, 2,4,5-triamino-6-hydroxypyrimidine, are key starting materials for constructing the pteridine ring system, a core component of folic acid.[2][3] This document outlines the synthetic strategies and experimental procedures for producing folic acid intermediates from these pyrimidine derivatives.
The primary synthetic route involves the condensation of a 2,4,5-triaminopyrimidine derivative with a 1,2-dicarbonyl compound to form the pyrazine ring of the pteridine core.[4] This reaction is a versatile and widely used method for pteridine synthesis.[4]
Synthesis Pathway Overview
The general synthesis of the pteridine ring, a key intermediate for folic acid, from a 2,4,5-triaminopyrimidine derivative is depicted below. This pathway illustrates the condensation reaction that forms the bicyclic pteridine core.
Caption: General synthesis pathway for folic acid intermediates.
Experimental Protocols
Synthesis of Folic Acid from 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
This protocol details the synthesis of folic acid using 2,4,5-triamino-6-hydroxypyrimidine sulfate, N-(p-Aminobenzoyl)glutamic acid, and 1,1,3-trichloroacetone.[2]
Materials:
-
N-p-aminobenzoylglutamic acid
-
2,4,5-triamino-6-hydroxypyrimidine sulfate
-
1,1,3-trichloroacetone
-
Sodium metabisulfite
-
1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4)
-
Sodium hydroxide (NaOH)
-
Activated carbon
-
Hydrochloric acid (HCl)
-
Purified water
Procedure:
-
Reaction Setup: In a reaction flask, combine 100 g of N-p-aminobenzoylglutamic acid, 120 g of 2,4,5-triamino-6-hydroxypyrimidine sulfate, 160 g of 1,1,3-trichloroacetone, 140 g of sodium metabisulfite, and 100 g of 1-ethyl-3-methylimidazolium tetrafluoroborate ([emim]BF4).[2]
-
Reaction: Stir the mixture at a temperature of 20-30°C for 2 hours. During the reaction, maintain the pH of the system at 3.0-3.5 by adding a sodium hydroxide solution.[2]
-
Isolation of Crude Folic Acid: After the reaction is complete, stop stirring and filter the mixture to obtain crude folic acid.[2]
-
Purification:
-
Add the crude folic acid to 4.5 L of purified water in a reaction flask and heat to 80-90°C with stirring.[2]
-
Adjust the pH of the system to 8-9 using a sodium chloride solution (2N).[2]
-
Add 15 g of activated carbon and stir for 30 minutes, then perform a hot filtration.[2]
-
Maintain the filtrate temperature at 80-90°C and adjust the pH to 3.0-3.5 with dilute hydrochloric acid (2N).[2]
-
Slowly cool the solution to room temperature and filter.[2]
-
-
Drying: Place the filter cake in a vacuum oven at 60-65°C and dry for 5 hours to yield purified folic acid.[2]
Synthesis of 2-Amino-4-hydroxy-6-methylpteridine
This protocol describes the preparation of 2-amino-4-hydroxy-6-methylpteridine from 2,4,5-triamino-6-hydroxypyrimidine.[5]
Materials:
-
2,4,5-triamino-6-hydroxypyrimidine dihydrochloride
-
Sodium sulfite
-
Methylglyoxal (30.7% solution)
-
Sodium bisulfite
-
Water
-
Ethanol
-
2 N Sodium hydroxide
Procedure:
-
Reaction Setup: Prepare a solution of sodium sulfite in water and adjust the pH to 7. To this, add a solution of 2.14 g of 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride in a small amount of water.[5]
-
Reaction: Heat the mixture on a steam bath to approximately 98°C. Over a period of 5 minutes, add 2.35 ml of 30.7% methylglyoxal dissolved in 7 ml of water containing 1 g of sodium bisulfite.[5]
-
Isolation and Washing: Cool the mixture to room temperature and filter the precipitate. Wash the precipitate with water and then with ethanol.[5]
-
Recrystallization: The product can be recrystallized from 2 N sodium hydroxide.[5]
Data Presentation
The following table summarizes the quantitative data from the described synthesis protocols.
| Product | Starting Materials | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Folic Acid | N-p-aminobenzoylglutamic acid, 2,4,5-triamino-6-hydroxypyrimidine sulfate, 1,1,3-trichloroacetone | Sodium metabisulfite, [emim]BF4, NaOH, HCl | 20-30°C, 2h, pH 3.0-3.5 | 83.2% | 99.7% (HPLC) | [2] |
| 2-Amino-4-hydroxy-6-methylpteridine | 2,4,5-triamino-6-hydroxypyrimidine dihydrochloride, Methylglyoxal | Sodium sulfite, Sodium bisulfite | ~98°C, 5 min addition | 1.5 g (from 2.14 g starting material) | Predominately the desired product by spectroscopic analysis | [5] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the synthesis and purification of folic acid intermediates.
Caption: Workflow for the synthesis of folic acid intermediates.
Conclusion
The use of this compound and its derivatives is a cornerstone in the synthesis of folic acid and related pteridine compounds. The protocols provided herein offer robust methods for the laboratory-scale production of these important intermediates. The selection of the specific pyrimidine derivative and the reaction conditions, particularly pH control, are critical for achieving high yields and purity of the desired product. Researchers can adapt these methods for the development of novel folic acid analogues and other therapeutic agents based on the pteridine scaffold.
References
- 1. The Making of Folic Acid: Understanding the Vitamin B9 Production Process [chemanalyst.com]
- 2. Folic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US2615040A - Synthesis of folic acid intermediates - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. US2477426A - Preparation of 2-amino-4-hydroxy-6-methyl pteridine - Google Patents [patents.google.com]
Application of Pyrimidine-2,4,5-triamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5-triamine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structural resemblance to the purine core allows for its application as a privileged scaffold in the design of kinase inhibitors, antifolates, and other therapeutic agents. The strategic placement of three amino groups provides multiple points for chemical modification, enabling the generation of diverse chemical libraries for drug discovery. This document provides an overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of derivatives, along with relevant signaling pathways, are also presented.
Data Presentation
Table 1: Anticancer Activity of this compound Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| FGFR Inhibitors | ||||
| Compound 12l | FGFR1V561M/F | L6-FGFR1V561M/F | Data not specified | [1](--INVALID-LINK--) |
| Compound 9k | Not Specified | A549 | 2.14 | [2] |
| HCT-116 | 3.59 | [2] | ||
| PC-3 | 5.52 | [2] | ||
| MCF-7 | 3.69 | [2] | ||
| Compound 13f | Not Specified | A549 | 1.98 | [2] |
| HCT-116 | 2.78 | [2] | ||
| PC-3 | 4.27 | [2] | ||
| MCF-7 | 4.01 | [2] | ||
| Other Kinase Inhibitors | ||||
| Compound 20 | c-Src | Not Specified | Comparable to Imatinib | [3] |
| Compound 14 | Not Specified | Not Specified | 8.39 | [3] |
| Antifolates | ||||
| DDMP | Dihydrofolate Reductase | Walker 256 | ~0.1 (in combination) | [4] |
| Bone Anabolic Agents | ||||
| Compound 18a | BMP2/SMAD1 Pathway | Not Specified | Active at 1 pM | [5] |
Table 2: Antimicrobial Activity of Pyrimidine Derivatives
| Compound ID | Target Organism | MIC (µM/ml) | Reference |
| Compound 12 | Staphylococcus aureus | 0.87 | [6] |
| Compound 5 | Bacillus subtilis | 0.96 | [6] |
| Compound 9o | Staphylococcus aureus | 0.024 | [7] |
| Escherichia coli | 0.051 | [7] | |
| Pseudomonas aeruginosa | 0.053 | [7] | |
| Bacillus subtilis | 0.016 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Diamino-5-substituted-pyrimidine Derivatives
This protocol describes a general method for the synthesis of 2,4-diaminopyrimidine derivatives, which can be adapted from the synthesis of similar heterocyclic systems.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Solvent (e.g., ethanol, methanol, or DMF)
-
Catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Sodium borohydride (for reduction of Schiff base if formed)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of acid to the reaction mixture.
-
Reflux the mixture for 4-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
If a Schiff base is the intermediate, cool the reaction mixture to room temperature and add sodium borohydride portion-wise to reduce the imine.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against Fibroblast Growth Factor Receptor (FGFR) kinase.
Materials:
-
Recombinant human FGFR kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions, recombinant FGFR kinase, and the peptide substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at 30°C for 1-2 hours.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted compounds.
-
Include a growth control well (bacteria and MHB without any compound) and a sterility control well (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.
Mandatory Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 6. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis for a multitude of therapeutic agents due to their presence in the nucleobases of DNA and RNA.[1][2] Pyrimidine-2,4,5-triamine, in particular, serves as a crucial intermediate in the synthesis of various biologically active compounds, including diuretics, anti-inflammatory agents, and kinase inhibitors. While nature employs elegant enzymatic pathways to construct pyrimidine nucleotides, a direct enzymatic synthesis for this compound has not been established.
These application notes provide a comprehensive overview of the biological context of pyrimidine synthesis, a detailed protocol for the chemical synthesis of this compound and its hydroxylated analogue, and a forward-looking perspective on a potential chemoenzymatic approach. This document is intended to be a practical resource for researchers needing to access this important scaffold and for those interested in developing novel biocatalytic methods.
Section 1: Foundational Enzymatic Pyrimidine Biosynthesis
In most organisms, the synthesis of pyrimidine nucleotides occurs via a highly conserved de novo pathway, which builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine.[3] This multi-step enzymatic cascade is a prime example of nature's synthetic efficiency and provides the foundational context for enzymatic pyrimidine chemistry.
References
Application Notes and Protocols for the Analytical Detection of Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine-2,4,5-triamine is a key heterocyclic compound with significant interest in medicinal chemistry and drug development. It serves as a crucial building block for the synthesis of various biologically active molecules, including antivirals and anticancer agents. Accurate and reliable analytical methods for the detection and quantification of this compound are paramount for quality control, pharmacokinetic studies, and metabolic research. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
Several analytical techniques can be employed for the detection of this compound. The choice of method often depends on the sample matrix, required sensitivity, and the purpose of the analysis.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of this compound in bulk drug substances and pharmaceutical formulations. Its advantages include high precision, accuracy, and the ability to separate the analyte from potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for the identification and quantification of this compound, particularly in complex biological matrices. Due to the polar nature of the analyte, derivatization is typically required to enhance its volatility and thermal stability for GC analysis.[1]
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the analytical methods described in these notes. The data presented is based on validated methods for structurally similar aminopyrimidines and serves as a reference for method development and validation for this compound.
| Parameter | HPLC-UV | GC-MS (after derivatization) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% | ≤ 3.0% |
Experimental Workflow
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation and detection, and subsequent data analysis.
Caption: General experimental workflow for the analysis of this compound.
Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details a reversed-phase HPLC method with UV detection for the routine analysis of this compound.
I. Principle
The method separates this compound from other components on a C18 stationary phase. The mobile phase composition is optimized to achieve a good peak shape and retention time. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions.
II. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
0.45 µm syringe filters
III. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
IV. Experimental Protocol
A. Preparation of Mobile Phase
-
Prepare a phosphate buffer by dissolving an appropriate amount of a phosphate salt in water and adjusting the pH to 4.0 with phosphoric acid. For a simpler mobile phase, use 0.1% formic acid in water.
-
The mobile phase consists of a mixture of the aqueous buffer and acetonitrile. A typical starting point is an isocratic elution with 90% aqueous phase and 10% acetonitrile. The composition can be adjusted to optimize the retention time and peak shape.[2]
-
Degas the mobile phase before use.
B. Preparation of Standard Solutions
-
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume to the mark. This is the stock solution (100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to obtain concentrations in the range of 0.1 µg/mL to 20 µg/mL.
C. Sample Preparation
-
For bulk drug samples, accurately weigh an amount of sample equivalent to about 10 mg of this compound and prepare a 100 µg/mL solution in the mobile phase.
-
For formulated products, the sample preparation will depend on the matrix. It may involve extraction with a suitable solvent, followed by dilution with the mobile phase.[3]
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before injection.[4]
D. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (e.g., 10:90 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
E. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Application Note 2: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a GC-MS method for the analysis of this compound, which includes a necessary derivatization step.
I. Principle
Due to its low volatility, this compound is derivatized to a more volatile and thermally stable compound before GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogens, such as amines.[5] The derivatized analyte is then separated on a capillary GC column and detected by a mass spectrometer.
II. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile)
-
Helium (carrier gas, high purity)
III. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
IV. Experimental Protocol
A. Derivatization Procedure
-
Accurately weigh a known amount of the this compound standard or sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[1]
-
Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the residue.
-
Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).[1]
-
Tightly cap the vial and heat it at 70-80°C for 30-60 minutes in a heating block.[1]
-
Allow the vial to cool to room temperature before injection.
B. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
C. Analysis
-
Prepare a series of derivatized calibration standards and inject them to create a calibration curve.
-
Inject the derivatized sample.
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve, typically by monitoring a specific ion (Selected Ion Monitoring - SIM mode) for enhanced sensitivity.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical steps involved in method selection and validation for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Application Notes and Protocols: Reaction of Pyrimidine-2,4,5-triamine with Nitrous Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of pyrimidine-2,4,5-triamine with nitrous acid is a significant transformation in heterocyclic chemistry, leading to the formation of a fused ring system with notable biological importance. Unlike the typical diazotization of primary aromatic amines to form stable diazonium salts, the adjacent amino groups at the 4 and 5 positions of the pyrimidine ring undergo a diazotization-cyclization cascade. This reaction yields 2,4-diamino-v-triazolo[4,5-d]pyrimidine, also known as 8-aza-2,6-diaminopurine. This compound is a purine analog and belongs to the class of 8-azapurines, which have garnered interest in medicinal chemistry due to their potential as antineoplastic agents.[1] This document provides detailed application notes and protocols for this reaction, including the reaction mechanism, experimental procedures, and potential applications of the product.
Reaction Principle and Mechanism
The reaction proceeds via the in situ generation of nitrous acid from sodium nitrite in an acidic medium, typically using a mineral acid like hydrochloric acid. The proposed mechanism involves the following key steps:
-
Diazotization of the 5-amino group: The amino group at the 5-position, being the most nucleophilic, attacks the nitrosonium ion (NO⁺) generated from nitrous acid. This initiates the diazotization process, forming a pyrimidine-5-diazonium intermediate.
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen of the adjacent 4-amino group acts as an intramolecular nucleophile, attacking the diazonium group.
-
Aromatization: Subsequent proton transfers and loss of a water molecule lead to the formation of the stable, aromatic v-triazolo[4,5-d]pyrimidine ring system.
The overall transformation is a one-pot synthesis that efficiently constructs the bicyclic 8-azapurine core.
Applications in Drug Discovery and Development
The product of this reaction, 2,4-diamino-v-triazolo[4,5-d]pyrimidine, holds significant potential in drug discovery due to its structural similarity to endogenous purines. This allows it to interact with biological targets involved in nucleic acid metabolism and cellular signaling.
-
Antineoplastic Activity: As an analog of 2,6-diaminopurine, it has been investigated for its anticancer properties. 8-Azapurines are known to interfere with nucleic acid and protein synthesis, exhibiting carcinostatic activities.[1] The effectiveness of 8-aza-2,6-diaminopurine has been noted against certain types of cancer, such as adenocarcinoma 755.[1]
-
Kinase Inhibition: The pyrazolo[3,4-d]pyrimidine scaffold, a related heterocyclic system, is a well-established core for various kinase inhibitors used in cancer therapy. This suggests that the triazolo[4,5-d]pyrimidine core could also serve as a template for the design of novel kinase inhibitors.
-
Antiviral and Other Therapeutic Areas: The broader class of azapurines and diaminopyrimidines has been explored for a range of therapeutic applications, including antiviral, anti-inflammatory, and antimicrobial activities.
Experimental Protocols
This section provides a detailed protocol for the synthesis of 2,4-diamino-v-triazolo[4,5-d]pyrimidine from this compound.
Materials and Equipment:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH indicator paper
-
Standard laboratory glassware
Safety Precautions:
-
Handle concentrated hydrochloric acid and sodium nitrite with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.
-
The reaction may be exothermic; careful temperature control is crucial.
-
Diazonium intermediates are potentially unstable; the reaction should be carried out at low temperatures.
Protocol 1: Synthesis of 2,4-Diamino-v-triazolo[4,5-d]pyrimidine
-
Preparation of the Starting Material Solution:
-
In a 250 mL beaker, suspend this compound in distilled water.
-
Cool the suspension to 0-5 °C using an ice bath and maintain this temperature throughout the reaction with continuous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the suspension until the this compound dissolves and the solution is acidic (pH 1-2).
-
-
Diazotization and Cyclization:
-
Prepare a solution of sodium nitrite in cold distilled water.
-
Add the sodium nitrite solution dropwise to the cold, acidic solution of this compound over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
-
Isolation and Purification of the Product:
-
Slowly neutralize the reaction mixture by adding a suitable base (e.g., sodium bicarbonate solution or dilute ammonium hydroxide) until the pH is approximately 7. The product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water and then with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcome
| Parameter | Value/Range | Notes |
| Starting Material | This compound | |
| Reagents | Sodium nitrite, Hydrochloric acid | Nitrous acid is generated in situ. |
| Solvent | Water | |
| Temperature | 0-5 °C | Critical for controlling the reaction and stability of the intermediate. |
| Reaction Time | 2-3 hours | Includes addition and subsequent stirring. |
| Product | 2,4-Diamino-v-triazolo[4,5-d]pyrimidine | Also known as 8-aza-2,6-diaminopurine. |
| Expected Yield | Moderate to good | Yields can vary based on reaction scale and purification. |
| Appearance | Crystalline solid |
Visualizations
Caption: Reaction pathway for the synthesis of 8-Aza-2,6-diaminopurine.
Caption: Experimental workflow for the synthesis of 2,4-Diamino-v-triazolo[4,5-d]pyrimidine.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine to produce 2,4,5-triamino-6-hydroxypyrimidine is a critical step in the synthesis of several active pharmaceutical ingredients (APIs), including antiviral drugs and folic acid. This process involves the reduction of a nitroso group to an amine group. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions. These application notes provide a comprehensive overview of the synthetic methodologies, comparative data on various catalytic systems, and detailed experimental protocols.
Data Presentation
The following tables summarize quantitative data from various sources on the catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine, offering a comparison of different reaction conditions and their impact on yield and purity.
Table 1: Comparison of Catalytic Systems and Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 5% Pd/C | Water | 90 - 100 | 50 | 1 | Not Specified | Not Specified | [1] |
| 2.5% Pd/C | Water | 40 | 3 | 0.5 | 97.9 | Not Specified | [2] |
| 1% Pd/C | Water | 70 | 21 | 0.5 | 96.6 | Not Specified | [2] |
| 5% Pd/C | Water | 70 - 80 | 30 | 0.5 | Not Specified | Not Specified | [1] |
| Raney Nickel | Water | 40 | 20 | 5 | Not Specified | 98.3 | [3] |
| Pd/C | Water | 60 | 20 | 5 | Not Specified | 98.3 | [3] |
| Noble Metal Catalysts | Aqueous | 50 - 150 | 3 - 150 | Not Specified | Not Specified | Not Specified | [4] |
Table 2: Influence of pH on the Reaction
| pH Condition | Catalyst | Base/Acid | Key Observation | Reference |
| Acidic to weakly alkaline (pH < 9) | Noble Metal | None during hydrogenation | Base added after reaction to dissolve product | [4][5] |
| Neutral | Pd/C, Raney Nickel | Surfactant may be added | Aims to reduce acid/base usage and waste | [3] |
| Alkaline | Pd/C | Sodium Hydroxide | Base is metered in during hydrogenation | [6] |
| Acidic (pH 3.5) | 5% Pd/C | Sulfuric Acid | Reaction proceeds without issues at elevated temperature and pressure | [4] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is based on a common procedure found in the literature.
Materials:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine
-
5% Palladium on Carbon (Pd/C) catalyst
-
Deionized Water
-
Hydrogen Gas (high purity)
-
Nitrogen Gas (inert)
-
Sodium Hydroxide solution (e.g., 50%)
-
Sulfuric Acid (e.g., 50%)
-
High-pressure autoclave with stirring mechanism and temperature control
Procedure:
-
Reactor Setup: Charge the high-pressure autoclave with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine and deionized water. A typical concentration is in the range of 0.4 to 3.0 mols/liter.[4]
-
Inerting: Seal the reactor and purge with nitrogen gas to remove any oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, add the 5% Pd/C catalyst. The catalyst loading can vary, but a common starting point is 1-10% by weight of the substrate.
-
Pressurization and Heating: Seal the reactor again, and pressurize with hydrogen gas to the desired pressure (e.g., 3 to 150 bar).[4] Begin stirring and heat the mixture to the target temperature (e.g., 50 to 150°C).[4]
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Post-reaction Processing (Acidic/Neutral Conditions): After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Add a sufficient amount of sodium hydroxide solution to dissolve the product, 2,4,5-triamino-6-hydroxypyrimidine.[5]
-
Catalyst Removal: Filter the reaction mixture to remove the Pd/C catalyst.
-
Product Precipitation: Slowly add the filtrate to a cooled solution of sulfuric acid to precipitate the 2,4,5-triamino-6-hydroxypyrimidine sulfate. The pH should be adjusted to 1-2 to ensure complete precipitation.[3]
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold deionized water and then with ethanol. Dry the product under vacuum at an appropriate temperature (e.g., 80°C).
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is for the determination of the purity of the final product, 2,4,5-triamino-6-hydroxypyrimidine sulfate.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)
Reagents and Solutions:
-
Mobile Phase: A buffer solution of a suitable pH (e.g., pH 3.4-4.4) mixed with methanol. An ion-pair reagent like sodium heptanesulfonate (e.g., 10 mmol/L) may be required due to the high polarity of the compound.[7] A common mobile phase could be a mixture of a phosphate buffer and methanol.
-
Internal Standard: p-aminobenzenesulfonic acid can be used as an internal standard.[7]
-
Sample Preparation: Prepare a standard solution of 2,4,5-triamino-6-hydroxypyrimidine sulfate and the internal standard in the mobile phase. Prepare the sample solution to be analyzed in the same manner.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: As appropriate for the compound, typically in the UV range.
-
Column Temperature: 35°C
-
Injection Volume: 1 µL
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the analyte and the internal standard.
-
Inject the sample solution.
-
Calculate the purity of the sample by comparing the peak area of the analyte to that of the internal standard using a standard curve.
Visualizations
Caption: Chemical transformation from starting material to product.
Caption: Experimental workflow for the synthesis and analysis.
References
- 1. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 4. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 7. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
Application Notes and Protocols for Pyrimidine-2,4,5-triamine Derivatives as Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of pyrimidine-2,4,5-triamine derivatives as a promising class of anti-inflammatory agents. The information presented herein, including detailed protocols and quantitative data, is intended to facilitate further research and development in this area. The primary mechanism of action for the featured compounds is the allosteric, non-competitive inhibition of caspase-1, a key enzyme in the inflammatory cascade.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key mediator in the inflammatory response is caspase-1, a cysteine protease responsible for the maturation and release of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Consequently, the inhibition of caspase-1 presents a compelling therapeutic strategy for a range of inflammatory conditions. This compound derivatives have emerged as potent and selective inhibitors of caspase-1, offering a novel scaffold for the development of new anti-inflammatory drugs.
Featured Compounds and Anti-inflammatory Activity
A series of this compound derivatives, based on the lead compound CK-1-41, have been synthesized and evaluated for their inhibitory activity against caspase-1.[1][2] These compounds exhibit potent, reversible, and non-competitive inhibition, suggesting an allosteric binding mechanism.[2] The structure-activity relationship (SAR) studies have demonstrated that substitutions on the piperazine ring significantly influence the inhibitory potency.
Quantitative Data Summary
The inhibitory activities of several this compound derivatives against human caspase-1 are summarized in the table below. The half-maximal inhibitory concentration (IC50) values were determined using a fluorescence-based activity assay.
| Compound ID | Linker | R Group | IC50 (nM)[2] |
| AE-2-21 | Methylene | o-tolyl | 18 |
| AE-2-48 | Methylene | 4-(trifluoromethyl)phenyl | 13 |
| CA-1-11 | Amide | Maleimide | 144 |
| EM-1-10 | Amide | α-chloroacetamide | 134 |
| AE-2-51 | Amide | Acetyl | 236 |
Mechanism of Action: Caspase-1 Signaling Pathway
This compound derivatives exert their anti-inflammatory effects by inhibiting the activity of caspase-1. Caspase-1 is a critical component of the inflammasome, a multiprotein complex that assembles in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Upon activation, the inflammasome promotes the autocatalytic activation of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves the inactive precursors of the pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, leading to their maturation and secretion. These cytokines play a central role in orchestrating the inflammatory response. By allosterically inhibiting caspase-1, the this compound derivatives prevent the processing of these key cytokines, thereby dampening the inflammatory cascade.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrimidine-2,4,5-triamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges and improve the yield and purity of Pyrimidine-2,4,5-triamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the primary causes and how can I address them?
A1: Low yields in this synthesis often stem from a few critical factors:
-
Poor Substrate Solubility: The common precursor, 2,4-diamino-5-nitroso-6-hydroxypyrimidine, is almost insoluble in water and acidic solutions, which can significantly slow down the reaction rate during catalytic hydrogenation.[1] While dissolving it in an alkaline solution can enhance mass transfer, this may lead to side reactions like hydrolysis and oxidation.[1] A suspension in a lower aliphatic alcohol or water is often used.[1][2]
-
Catalyst Inefficiency: The hydrogenation catalyst (e.g., Palladium on carbon, Raney nickel) may be inactive.[3] Ensure you are using a fresh or properly regenerated catalyst. The catalyst should be quickly removed by filtration after the reaction to prevent side reactions.[2]
-
Suboptimal Reaction Conditions: The reaction is sensitive to temperature, hydrogen pressure, and pH. The pH should be carefully controlled, as the starting material is synthesized in an acidic environment, and the final product may be isolated as a salt.[1]
-
Purity of Starting Materials: Impurities in the 2,4-diamino-5-nitrosopyrimidine precursor can inhibit the catalyst and lead to lower yields.[4]
Q2: The final product is discolored (e.g., yellow or beige) instead of white. What causes this impurity and how can it be prevented?
A2: Discoloration is a common issue, typically caused by:
-
Oxidation: this compound is highly sensitive to air oxidation.[2] To prevent this, all work-up steps following the hydrogenation should be performed rapidly or under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Side Reactions from pH Adjustments: If an alkaline solution is used to dissolve the starting material, subsequent neutralization steps can generate impurities.[1] The use of alternating acidic and basic conditions can also lead to byproducts that discolor the final product.[1] The most effective and environmentally friendly synthesis methods, like catalytic hydrogenation, aim to minimize these pH swings.[1]
Q3: How can I improve the purification and stability of the final this compound product?
A3: The free base form of this compound can be unstable.[2] A highly effective strategy for improving both stability and ease of purification is to convert the product into a salt.
-
Salt Formation: After the catalyst is filtered off, the alcoholic or aqueous filtrate can be treated with an appropriate acid, such as sulfuric acid or methanolic hydrogen chloride, to precipitate the corresponding sulfate or dihydrochloride salt.[1][2][5] These salts are often more stable and crystalline, making them easier to handle.
-
Recrystallization: The crude product, whether as a free base or a salt, can be further purified by recrystallization from a suitable solvent like hot water or ethanol.[2][3]
Q4: What is the most effective and environmentally friendly method for reducing the 5-nitroso group to an amine?
A4: Catalytic hydrogenation is considered the most effective and greenest method for this transformation.[1] Older methods, such as using sodium sulfide or iron/zinc powder in hydrochloric acid, have been largely phased out due to significant environmental drawbacks, including the generation of large amounts of inorganic waste (e.g., iron sludge) and wastewater.[1] Catalytic hydrogenation offers numerous advantages, including a cleaner reaction profile, high product purity, and simpler post-reaction work-up.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion of Starting Material | Inactive hydrogenation catalyst. | Use fresh catalyst or regenerate the existing batch. Ensure the catalyst is appropriate for the substrate (e.g., Pd/C, Raney nickel).[1][3] |
| Poor mass transfer due to low solubility of the nitroso-pyrimidine precursor. | While the precursor has low solubility in water/acid, using an alkaline solution can cause side reactions.[1] A well-stirred suspension in water or a lower aliphatic alcohol under appropriate hydrogen pressure is a proven method.[1][2] | |
| Incorrect reaction conditions (temperature, pressure). | Optimize the temperature and hydrogen pressure. For example, a reaction might be run at 40°C under 2 MPa of H₂ pressure.[1] | |
| Product Degradation / Oxidation | Exposure of the final triamine product to atmospheric oxygen during work-up. | Perform filtration and isolation steps rapidly.[2] Where possible, conduct the work-up under an inert atmosphere (N₂ or Ar).[2] |
| Difficulty in Product Isolation and Purification | The final product is unstable or difficult to crystallize as a free base. | Convert the product to a more stable salt, such as the sulfate or dihydrochloride, by adding the corresponding acid to the filtrate after catalyst removal.[1][2] This often facilitates precipitation and improves handling. |
| Presence of colored impurities. | If using alkali to dissolve the starting material, minimize exposure time and avoid harsh conditions.[1] The preferred catalytic hydrogenation route often avoids this issue, leading to a cleaner product.[1] Purify the final product by recrystallization.[2] |
Data Presentation
Comparison of Reduction Methods for 2,4-Diamino-5-nitrosopyrimidines
| Method | Reducing Agent / Catalyst | Typical Yield | Purity | Advantages | Disadvantages / Environmental Impact |
| Catalytic Hydrogenation | H₂ gas with Pd/C, PtO₂, or Raney Nickel catalyst[1] | >95%[1] | ≥98%[1] | Clean process, high purity, simple work-up, environmentally friendly.[1] | Requires specialized pressure equipment for hydrogenation. |
| Sodium Sulfide Reduction | Sodium sulfide (Na₂S) | Lower | Lower | Inexpensive reagents. | Generates significant wastewater; has been largely eliminated in industrial processes.[1] |
| Metal/Acid Reduction | Iron (Fe) or Zinc (Zn) powder with HCl[1] | Moderate | Lower | Does not require pressure vessels. | Produces large quantities of metallic sludge waste, causing major environmental pollution.[1] |
Experimental Protocols
Protocol: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate via Catalytic Hydrogenation
This protocol is adapted from established high-yield procedures.[1][5]
Materials:
-
2,4-Diamino-5-nitroso-6-hydroxypyrimidine
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10% Pd content)
-
Deionized water
-
2 mol·L⁻¹ Sulfuric acid solution
-
High-pressure reactor (autoclave) equipped with a stirrer
-
Hydrogen (H₂) gas source
Procedure:
-
Reactor Setup: Charge the high-pressure reactor with 2,4-diamino-5-nitroso-6-hydroxypyrimidine and deionized water to form a suspension. For example, use 0.016 mol of the substrate in 80 mL of water.[1]
-
Catalyst Addition: Add the Pd/C catalyst to the suspension. The catalyst loading is typically a small fraction of the substrate weight (e.g., ~10-15 wt%).[1]
-
Inerting: Seal the reactor and purge it several times with nitrogen (N₂) gas to remove all oxygen.
-
Reaction: Pressurize the reactor with hydrogen (H₂) gas to the desired pressure (e.g., 2 MPa) and begin stirring.[1] Heat the mixture to the target temperature (e.g., 40°C).[1]
-
Monitoring: Maintain the reaction under constant H₂ pressure and temperature for several hours (e.g., 5 hours) until the reaction is complete.[1] Reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Catalyst Removal: After completion, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with N₂. Filter the reaction mixture to remove the Pd/C catalyst.
-
Product Isolation (Salt Formation): Transfer the filtrate to a beaker. While stirring, slowly add 2 mol·L⁻¹ sulfuric acid to adjust the pH to approximately 1-2.[1][5]
-
Crystallization and Collection: A precipitate of 2,4,5-triamino-6-hydroxypyrimidine sulfate will form. Cool the mixture to facilitate complete crystallization.[1] Collect the white crystalline product by filtration, wash the filter cake with cold water and then ethanol, and dry under vacuum.[5]
Visualizations
Caption: A workflow diagram for the synthesis and troubleshooting of this compound.
References
- 1. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 2. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing challenges in pyrimidine synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve unexpected side reactions, optimize your reaction conditions, and ensure the successful synthesis of your target pyrimidine derivatives.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during pyrimidine synthesis, offering quick and actionable solutions.
Q1: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the primary causes and how can I improve it?
A1: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While strong Brønsted acids like HCl are traditionally used, they can sometimes promote side reactions. Consider screening Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can offer milder reaction conditions and improved yields.[1] The catalyst's activity is paramount; if you are using a reusable catalyst, it may need regeneration.[2]
-
Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some substrates may benefit from either milder conditions or higher temperatures under solvent-free protocols.[1] It is highly recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1][2]
-
Purity of Reagents: Ensure that the aldehyde, β-ketoester, and urea (or thiourea) are of high purity. Impurities can initiate unwanted side reactions and significantly lower the yield of the desired product.[2]
Q2: I'm observing a significant amount of a fluorescent, yellow byproduct in my Biginelli reaction. What is this compound and how can I prevent its formation?
A2: The fluorescent yellow byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia. Ammonia can be generated from the decomposition of urea at elevated temperatures, leading to a competitive Hantzsch reaction pathway.
To minimize the formation of the Hantzsch DHP byproduct:
-
Control the Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of this fluorescent impurity.
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Experiment with different Lewis acids to find one that favors the formation of the desired DHPM.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.
Q3: My Pinner pyrimidine synthesis is yielding a complex mixture of products and a low yield of the desired pyrimidine. What are the common side reactions?
A3: The Pinner synthesis can be susceptible to several side reactions that lead to complex product mixtures and reduced yields. Common pitfalls include:
-
Self-Condensation of the 1,3-Dicarbonyl Compound: The 1,3-dicarbonyl starting material can undergo self-condensation, especially under the reaction conditions.
-
Hydrolysis of the Amidine: The amidine starting material can be sensitive to moisture and may hydrolyze, preventing its participation in the desired cyclization.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, failing to complete the final ring-closing step to form the pyrimidine.
To mitigate these issues:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents to prevent the hydrolysis of the amidine and other sensitive intermediates.
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic.[1]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[1]
Q4: I suspect the presence of N-acylurea byproducts in my Biginelli reaction, which is making purification difficult. How can I confirm their presence and remove them?
A4: N-acylureas are common byproducts in the Biginelli reaction, arising from a competing reaction between the β-ketoester and urea.
-
Confirmation: The presence of N-acylureas can be confirmed by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2]
-
Prevention: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help to suppress the formation of these byproducts.[2]
-
Removal: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[2] Careful selection of the recrystallization solvent is crucial for successful purification.
Troubleshooting Guides
This section provides detailed guides to address specific issues you might encounter during your pyrimidine synthesis experiments.
Issue 1: Low or No Product Formation in Biginelli Reaction
Symptoms:
-
TLC or HPLC analysis shows a large amount of unreacted aldehyde and/or β-ketoester.
-
The desired dihydropyrimidinone (DHPM) product is formed in very low yield or not at all.
Troubleshooting Workflow:
Issue 2: Formation of Insoluble Byproducts
Symptoms:
-
A precipitate forms during the reaction that is not the desired product.
-
The reaction mixture becomes a thick, intractable tar.
Troubleshooting Workflow:
Data Presentation: Quantitative Analysis of Reaction Conditions
The following tables summarize the impact of various catalysts and solvents on the yield of the Biginelli reaction.
Table 1: Effect of Different Lewis Acid Catalysts on the Biginelli Reaction Yield
| Entry | Catalyst (mol%) | Time (min) | Yield (%) |
| 1 | ZnBr₂ | - | - |
| 2 | ZnCl₂ / MWI | - | - |
| 3 | Zn(ClO₄)₂·6H₂O | - | - |
| 4 | [BCMAB][2Cl] (8) | 60 | up to 94 |
| 5 | NiCl₂·6H₂O | - | 50.3 |
| 6 | CuCl₂·2H₂O | - | 6.2 |
| 7 | CoCl₂·6H₂O | - | 0.7 |
Data compiled from multiple sources demonstrating the variability of catalyst effectiveness.[3][4]
Table 2: Optimization of Biginelli Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | InBr₃ (10 mol%) | Ethanol | Reflux | 7 | 45 (DHPM) + 48 (Diels-Alder adduct) |
| 2 | HCl (catalytic) | Water | 90 | 0.5 | High |
| 3 | Layered Double Hydroxide | - | - | - | 72-88 |
| 4 | Dicalcium Phosphate Dihydrate (7 mol%) | Ethanol | Reflux | 0.58 | High |
| 5 | Silicotungstic acid on Amberlyst-15 | Solvent-free | 92 | - | - |
This table showcases a variety of optimized conditions from different studies, highlighting the impact of catalyst, solvent, and temperature on reaction outcomes.[1][5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments related to pyrimidine synthesis and analysis.
Protocol 1: General Procedure for the Biginelli Synthesis of Dihydropyrimidinones (DHPMs)
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Catalyst (e.g., sulfated zirconia, 50 mg)[1]
-
Ethanol (20 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol) in ethanol (20 mL).
-
Add the catalyst to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction time can vary from a few hours to overnight depending on the substrates.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
A solid product should precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol (50 mL)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (10 mmol) and the amidine hydrochloride (10 mmol) in anhydrous ethanol (50 mL).
-
Slowly add the base (10 mmol) to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[1]
Protocol 3: HPLC Analysis of a Biginelli Reaction Mixture
Objective: To monitor the progress of a Biginelli reaction and quantify the formation of the desired dihydropyrimidinone (DHPM) product and potential byproducts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is often effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detector Wavelength: 254 nm (or a wavelength at which the product and expected byproducts have strong absorbance).[3]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration appropriate for HPLC analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Run the gradient method and record the chromatogram.
-
-
Data Interpretation:
-
Identify the peaks corresponding to the starting materials, the desired DHPM product, and any byproducts by comparing their retention times with those of authentic standards (if available).
-
The peak area can be used to quantify the conversion of starting materials and the formation of products and byproducts over time.
-
Protocol 4: NMR Analysis for Identification of Byproducts
Objective: To identify the structure of unexpected byproducts in a pyrimidine synthesis reaction mixture using ¹H and ¹³C NMR spectroscopy.
Sample Preparation:
-
Isolate the byproduct of interest from the reaction mixture using column chromatography or preparative TLC.
-
Dissolve a small amount of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
¹H NMR Analysis:
-
Hantzsch Dihydropyridine Byproduct:
-
Look for characteristic signals for the dihydropyridine ring protons. The proton at the 4-position typically appears as a singlet around 5.0 ppm.
-
The NH proton of the dihydropyridine ring often appears as a broad singlet.
-
Signals for the ester and methyl groups will also be present and can be compared to the expected shifts for the Hantzsch product. A singlet at around 8.8 ppm in the ¹H-NMR spectrum could indicate the presence of the corresponding oxidized pyridine derivative.
-
-
N-Acylurea Byproduct:
-
N-acylureas will show characteristic amide NH proton signals.
-
The signals for the acyl group and the urea backbone can be compared to expected values to confirm the structure.
-
¹³C NMR Analysis:
-
Confirm the presence of key functional groups by identifying the chemical shifts of the corresponding carbon atoms (e.g., carbonyl carbons of esters and amides, sp² and sp³ carbons of the heterocyclic rings).
By comparing the obtained NMR data with literature values for known byproducts, the identity of the unexpected side products can be determined.[5][8]
Mandatory Visualizations
Biginelli vs. Hantzsch Reaction Pathways
General Workflow for Pyrimidine Synthesis and Purification
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. odinity.com [odinity.com]
- 6. redalyc.org [redalyc.org]
- 7. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jetir.org [jetir.org]
Technical Support Center: Purification of Crude Pyrimidine-2,4,5-triamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Pyrimidine-2,4,5-triamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these techniques depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.
Q2: My this compound appears to be degrading or changing color during purification or storage. What could be the cause?
A2: this compound and related amino-substituted pyrimidines can be sensitive to oxidation, light, and elevated temperatures. Discoloration, such as turning yellow or brown, is a common indicator of degradation. To minimize degradation, it is advisable to perform purification steps rapidly, under an inert atmosphere (e.g., nitrogen or argon) if possible, and to store the purified compound in a cool, dark, and dry place.
Q3: I am having difficulty dissolving my crude this compound in common organic solvents for purification. What are its solubility characteristics?
A3: While specific solubility data for this compound is not extensively documented, related aminopyrimidines exhibit moderate to low solubility in many common organic solvents at room temperature. They tend to be more soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and may have increased solubility in hot alcohols like methanol or ethanol. The solubility is also influenced by the pH of the solution.
Q4: What are the typical impurities I might encounter in crude this compound?
A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, and degradation products. Common synthetic routes may result in residual nitrosated intermediates or products from incomplete amination. Oxidation of the amino groups can also lead to colored impurities.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause | Solution |
| No crystals form after cooling. | The solution is not supersaturated; the concentration of the compound is too low. | Re-heat the solution and evaporate some of the solvent to increase the concentration, then cool slowly. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Select a solvent in which the compound has a steep solubility curve (high solubility when hot, low solubility when cold). Experiment with solvent mixtures (a "good" solvent and a "poor" solvent). | |
| Nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Add a seed crystal of pure this compound. | |
| The compound "oils out" instead of crystallizing. | The solution is cooling too rapidly. | Allow the solution to cool more slowly. Insulate the flask to encourage gradual cooling. |
| The presence of impurities is inhibiting crystal lattice formation. | Attempt to pre-purify the crude material, for example, by passing it through a short plug of silica gel to remove baseline impurities before recrystallization. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize precipitation. Use a minimal amount of cold solvent to wash the collected crystals. |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and filter paper before hot filtration to prevent the solution from cooling and crystallizing prematurely. |
Column Chromatography Issues
| Issue | Possible Cause | Solution |
| Poor separation of the desired compound from impurities. | The chosen eluent system has inappropriate polarity. | Optimize the solvent system using thin-layer chromatography (TLC) beforehand. A common starting point for aminopyrimidines is a mixture of dichloromethane and methanol. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The compound is streaking or tailing on the column. | Strong interaction between the basic amino groups and acidic silanol groups on the silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to mask the acidic sites on the silica gel. |
| The compound will not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Low recovery after column chromatography. | The compound is irreversibly adsorbed onto the silica gel. | This can happen with very polar compounds. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System
-
Solvent Selection: Identify a "good" solvent in which this compound is readily soluble (e.g., hot methanol) and a "poor" solvent in which it is sparingly soluble (e.g., diethyl ether or hexanes).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of the hot "good" solvent.
-
Induce Precipitation: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase solvent (e.g., 98:2 dichloromethane:methanol).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring even packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture). For better resolution, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane:methanol) to elute the compound.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Purification Technique | Typical Purity Achieved | Expected Yield | Advantages | Disadvantages |
| Recrystallization | High (>98%) | Moderate to High | Cost-effective, scalable, yields highly pure crystalline product. | Can be time-consuming, potential for low recovery if conditions are not optimized. |
| Column Chromatography | Moderate to High (>95%) | Moderate | Effective for separating complex mixtures and impurities with similar polarities. | Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column. |
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization.
Technical Support Center: Optimizing Reaction Conditions for Pyrimidine-2,4,5-triamine Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis and optimization of Pyrimidine-2,4,5-triamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives?
A1: The most prevalent and well-established method involves a two-step process. The first step is the nitrosation of a corresponding 2,4-diaminopyrimidine derivative at the 5-position to form a 2,4-diamino-5-nitrosopyrimidine intermediate. The second step is the reduction of the 5-nitroso group to an amino group, yielding the desired this compound product.[1][2][3][4]
Q2: My this compound product is unstable and quickly changes color. Why does this happen and how can I prevent it?
A2: this compound and its derivatives are often sensitive to air and light, leading to oxidation and degradation, which causes discoloration.[2] To mitigate this, it is crucial to handle the compound rapidly, in the absence of air (e.g., under an inert atmosphere like nitrogen or argon), and to store it in a cool, dark place.[2] For some derivatives, the addition of a suitable antioxidant during work-up or storage may also improve stability.[5]
Q3: Can I proceed with the reduction step without isolating the 5-nitroso intermediate?
A3: Yes, an in situ process where the 5-nitroso intermediate is not isolated is a common and efficient strategy. This approach can minimize handling of the potentially hazardous nitroso compound and improve overall process efficiency.[3][6] The reduction agent is added directly to the reaction mixture after the nitrosation is complete.[3]
Q4: What are the typical applications of this compound derivatives in drug development?
A4: These compounds are vital intermediates in the synthesis of various pharmaceuticals. They are key building blocks for folic acid and its analogs (like methotrexate), broad-spectrum antiviral drugs such as acyclovir, and kinase inhibitors targeting enzymes like Cyclin-Dependent Kinase 2 (CDK2).[7][8]
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,4-diamino-5-nitrosopyrimidine (Nitrosation Step) | 1. Incorrect Temperature: The nitrosation reaction is exothermic. Temperatures above the optimal range (typically 0-30°C) can lead to side reactions and degradation.[2][3] 2. Improper pH: The reaction requires an acidic medium (e.g., using acetic acid, HCl, or H₂SO₄) to generate nitrous acid in situ from a nitrite salt.[2][3] 3. Incorrect Stoichiometry: Using a significant excess or deficit of the nitrosating agent (e.g., sodium nitrite) can lead to incomplete reaction or byproduct formation. A stoichiometric or slight excess (1.0-1.05 moles) is often preferred.[3] | 1. Strict Temperature Control: Maintain the reaction temperature below 20-30°C, often using an ice bath.[2][3] 2. Optimize pH: Ensure the reaction mixture is sufficiently acidic. Acetic acid is commonly used to maintain a controlled pH.[3] 3. Titrate Nitrite Solution: Add the solution of sodium nitrite slowly and portion-wise to control the exotherm and maintain optimal concentration.[3] |
| Incomplete Reduction of the 5-Nitroso Group | 1. Catalyst Inactivity: The hydrogenation catalyst (e.g., Pd/C, Raney Nickel) may be old, poisoned, or used in insufficient quantity.[1][9] 2. Insufficient Hydrogen Pressure/Source: In catalytic hydrogenation, the H₂ pressure may be too low. If using a chemical reductant like sodium dithionite or hydrazine, the amount may be insufficient.[1][3] 3. Poor Mass Transfer: In a three-phase reaction (solid catalyst, liquid solution, gas H₂), inefficient stirring can limit the reaction rate.[4] | 1. Use Fresh Catalyst: Ensure the catalyst is active. For catalytic hydrogenation, noble metal catalysts like Palladium on carbon (Pd/C) are effective.[1][2] 2. Adjust Conditions: For hydrogenation, increase H₂ pressure (e.g., to 2 MPa) and/or reaction time.[4] For chemical reduction, ensure at least a stoichiometric amount of the reducing agent is used.[3] 3. Improve Agitation: Ensure vigorous stirring to maximize contact between reactants, catalyst, and hydrogen. The use of a surfactant can also improve dispersion in aqueous media.[4] |
| Product is Difficult to Purify or Appears Colored | 1. Oxidation: The triamine product is prone to oxidation, leading to colored impurities.[2] 2. Residual Salts: Inorganic salts from the preceding steps (e.g., sodium nitrate, sodium sulfate) may co-precipitate with the product.[7] 3. Side Reactions: Incomplete reaction or side reactions can lead to a mixture of products. | 1. Inert Atmosphere: Perform the final filtration and drying steps under an inert atmosphere (N₂ or Ar).[2] 2. Purification: Recrystallization from a suitable solvent like hot water or ethanol is a common method for purification.[2][9] Salt impurities can sometimes be removed by carefully controlling the pH during precipitation or by washing with appropriate solvents.[7] 3. Monitor Reaction: Use TLC or HPLC to monitor the reaction to completion to minimize unreacted starting material. |
| Formation of Insoluble Slurry during Nitrosation | 1. Precipitation of Nitroso Intermediate: The 5-nitroso intermediate is often poorly soluble and can precipitate from the reaction mixture.[3] | 1. This is often expected. A stirrable slurry is acceptable and can be taken directly to the reduction step.[3][6] Ensure agitation is sufficient to maintain a homogeneous suspension. |
Quantitative Data on Reaction Conditions
The following table summarizes various reported conditions for the key reduction step in the synthesis of this compound derivatives.
| Starting Material | Reductant / Catalyst | Solvent | Temperature | Pressure | pH | Yield | Reference |
| 2,4-diamino-6-hydroxy-5-nitrosopyrimidine | Pd/C | Water | 70-120°C | Elevated | < 9.0 | High | [1] |
| 2,4-diamino-6-ethoxy-5-nitrosopyrimidine | H₂ / Palladium catalyst | Ethanol | Not specified | Not specified | Not specified | Good | [2] |
| 2,4,6-triamino-5-nitrosopyrimidine | Sodium Dithionite | Water / Acetic Acid | Up to 60°C | Atmospheric | Not specified | 50-80% | [3] |
| 2,4-diamino-5-nitroso-6-hydroxypyrimidine | H₂ / Pd/C | Water + Surfactant | 60°C | 2 MPa | Neutral | High | [4] |
| 2,4,6-triamino-5-nitrosopyrimidine | Raney Nickel / Hydrazine | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine via Catalytic Hydrogenation
This protocol is adapted from methods focusing on catalytic reduction under neutral or weakly acidic conditions to minimize acid/base usage.[1][4]
Step A: Nitrosation
-
Prepare a suspension of 2,4-diamino-6-hydroxypyrimidine in an aqueous acidic solution (e.g., using sulfuric or acetic acid).
-
Cool the mixture to below 30°C, preferably between 0-20°C, using an ice bath.[2][3]
-
Slowly add a solution of sodium nitrite (1.0-1.05 molar equivalents) while vigorously stirring and maintaining the low temperature.
-
Continue stirring for 1-2 hours after the addition is complete to ensure full conversion to 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. The resulting slurry is used directly in the next step.
Step B: Catalytic Hydrogenation
-
Transfer the slurry of the 5-nitroso intermediate to a high-pressure reactor.
-
Add a catalytic amount of a noble metal catalyst, such as 5% Palladium on Carbon (Pd/C).[1][4]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 1.4 bar to 2 MPa).[1][4]
-
Heat the reaction mixture to between 60-120°C while stirring vigorously.[1][4]
-
Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen absorption ceases.
-
Cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Filter the hot reaction mixture to remove the catalyst. The catalyst should be handled carefully as it can be pyrophoric.
-
The resulting filtrate contains the dissolved product. The product can be precipitated by cooling or by adjusting the pH with an acid (e.g., sulfuric acid) to form the corresponding salt.[4]
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and optimization of this compound derivatives.
Caption: General workflow for the synthesis of this compound derivatives.
Potential Signaling Pathway Involvement
Pyrimidine derivatives are precursors for nucleotides essential for DNA synthesis and cell division. Some derivatives act as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. This diagram shows a simplified pathway illustrating this relationship, relevant for drug development.
Caption: Role of a pyrimidine derivative as a CDK2 inhibitor in cell cycle regulation.
References
- 1. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 2. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
- 3. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 4. CN102399194A - Method for preparing 2,4,5-triamino-6-hydroxypyrimidine sulfate - Google Patents [patents.google.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. FR2399415A1 - PROCESS FOR PREPARING 2,4,5,6-TETRAAMINOPYRIMIDINE FROM 2,4,6-TRIAMINOPYRIMIDINE AND A NEW PRODUCT THUS OBTAINED - Google Patents [patents.google.com]
- 7. CN105541729A - Method for separating and purifying salt in 2,4,5-triamino-6-hydroxy pyrimidine sulfate production process - Google Patents [patents.google.com]
- 8. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Pyrimidine-2,4,5-triamine Production Scale-Up
Welcome to the technical support center for the synthesis and scale-up of Pyrimidine-2,4,5-triamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the production of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: The most prevalent and scalable synthetic routes typically involve the reduction of a 5-nitroso or 5-nitro-pyrimidine precursor. A common starting material is 2,4-diamino-6-chloropyrimidine, which can be nitrosated or nitrated at the 5-position, followed by a reduction step. Another approach involves the catalytic hydrogenation of 2,4-diamino-5-nitrosopyrimidine derivatives. The choice of route often depends on the availability and cost of starting materials, as well as safety and environmental considerations on a larger scale.
Q2: Why do reaction yields of this compound often decrease during scale-up?
A2: Yield reduction during scale-up is a common issue in chemical synthesis and can be attributed to several factors. In the case of this compound, mass and heat transfer limitations become significant in larger reactors. This can lead to localized temperature gradients and inefficient mixing, promoting the formation of byproducts. Additionally, the handling of solids and slurries, which is common in these syntheses, can be more challenging at a larger scale, leading to material losses during transfers and workup. For instance, a commercially deployed synthesis of a similar pyrimidine synthon, 2-amino-5-carboethoxy-4-hydroxy pyrimidine, initially suffered from low yields (70-75%) due to unreacted starting material, highlighting the importance of optimizing reaction conditions for complete conversion at scale.[1][2]
Q3: What are the critical process parameters to monitor and control during the scale-up of this compound synthesis?
A3: Several parameters are critical for a successful and reproducible scale-up. These include:
-
Temperature: Exothermic reactions, such as nitrosation and reduction, require efficient heat removal to prevent runaway reactions and byproduct formation. Precise temperature control is crucial.
-
pH: The pH of the reaction mixture can significantly influence the reaction rate, product stability, and impurity profile. For example, in the reduction of 5-nitroso-2,4,6-triaminopyrimidine using zinc dust, maintaining a pH below 7 is critical, with a final adjustment to a pH of about 2.0 to 2.5 for product isolation.[3]
-
Agitation: Efficient mixing is essential to ensure homogeneity, especially in heterogeneous reactions involving solids or multiple liquid phases. Poor agitation can lead to localized "hot spots" and incomplete reactions.
-
Addition Rate of Reagents: The controlled addition of reactive reagents, such as reducing agents or acids, is vital to manage the reaction exotherm and minimize side reactions.
-
Reaction Time: Monitoring the reaction to completion is key to maximizing yield and minimizing the presence of unreacted starting materials in the final product.
Q4: How can the purity of this compound be improved during large-scale production?
A4: Achieving high purity on a large scale requires a multi-faceted approach. Minimizing byproduct formation during the reaction by tightly controlling the critical process parameters is the first step. The workup procedure is also critical. This may involve pH adjustments to precipitate the product or impurities selectively, and thorough washing of the isolated solid to remove residual reagents and soluble byproducts. Recrystallization from a suitable solvent system is a common final purification step. The choice of solvent is critical and should be optimized to provide good recovery of the pure product while leaving impurities in the mother liquor.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound production.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Reaction Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor mixing. - Degradation of starting material or product. - Mechanical losses during workup. | - Monitor reaction progress: Use in-process controls (e.g., HPLC, TLC) to ensure the reaction has gone to completion. - Optimize temperature profile: Ensure the reactor's heating/cooling system can maintain the optimal temperature throughout the batch. - Improve agitation: Evaluate the stirrer design and speed to ensure adequate mixing for the vessel size. - Control reagent addition: Implement a controlled addition profile for critical reagents to manage exotherms. - Minimize handling steps: Streamline the workup and isolation process to reduce the potential for material loss. |
| High Levels of Impurities | - Formation of side-products due to poor temperature or pH control. - Presence of unreacted starting materials. - Inefficient purification. | - Review and tighten control of critical parameters: Ensure temperature and pH are maintained within the validated range. - Investigate byproduct formation: Identify the structure of major impurities to understand their formation mechanism and adjust conditions to minimize them. - Optimize workup and isolation: Adjust pH during workup to selectively precipitate the product. Implement additional washing steps for the isolated solid. - Develop a robust recrystallization process: Screen different solvent systems to find one that effectively removes key impurities. |
| Poor Filterability of the Product | - Small particle size of the product. - Presence of fine, insoluble impurities. | - Control crystallization conditions: Slower cooling rates or seeding during crystallization can promote the growth of larger, more easily filterable crystals. - Introduce a filtration aid: If particle size remains an issue, consider the use of a filter aid like Celite. - Optimize pH of precipitation: The pH at which the product is precipitated can influence its physical properties. |
| Inconsistent Batch-to-Batch Results | - Variations in raw material quality. - Inconsistent control of process parameters. - Operator variability. | - Establish strict raw material specifications: Test incoming raw materials for purity and physical properties. - Implement robust process automation and control: Use automated systems to ensure consistent control of temperature, pH, and reagent addition. - Develop and follow detailed Standard Operating Procedures (SOPs): Ensure all operators are trained and follow the same procedures for every batch. |
Experimental Protocols
Representative Lab-Scale Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate
This protocol is a representative example of the reduction of a 5-nitroso intermediate, a common route towards triaminopyrimidines.
Materials:
-
2,4-diamino-6-hydroxy-5-nitrosopyrimidine
-
Palladium on carbon (5 wt. %)
-
Water
-
Aqueous sodium hydroxide solution
-
Aqueous sulfuric acid
Procedure:
-
A suspension of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in water is adjusted to a pH of 3.5 with a small amount of sulfuric acid.
-
The acidic suspension is charged into a hydrogenation reactor, and 5 wt. % palladium on carbon catalyst is added.
-
The reactor is heated to 60°C and pressurized with hydrogen gas to 15-20 bar.
-
The reaction temperature is raised to 95-100°C, and the mixture is stirred until hydrogen uptake ceases, followed by an additional 30 minutes of stirring.
-
After the reaction, the mixture will have a pH of 5.5 to 6.5.
-
Aqueous sodium hydroxide is added to adjust the pH to 12, dissolving the product.
-
The catalyst is removed by filtration.
-
The filtrate is then added to aqueous sulfuric acid to precipitate the 2,4,5-triamino-6-hydroxypyrimidine sulfate.
-
The precipitated product is collected by filtration, washed with water, and dried.
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Batch Size | 50 g | 5 kg | 50 kg |
| Solvent Volume | 0.5 L | 50 L | 500 L |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Key Impurity A | <0.1% | <0.5% | <1.0% |
| Key Impurity B | <0.2% | <0.8% | <1.5% |
Note: This data is illustrative and will vary depending on the specific process and equipment.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield in Scale-Up
Caption: A logical workflow for troubleshooting low yield issues during the scale-up of chemical synthesis.
Experimental Workflow for Scale-Up of this compound Synthesis
Caption: A typical experimental workflow for the scale-up of this compound synthesis.
Signaling Pathway Context: Pyrimidine Metabolism
While this compound itself is a synthetic building block, its structural similarity to endogenous pyrimidines means its derivatives could potentially interact with pathways of pyrimidine metabolism. The de novo pyrimidine synthesis pathway is often upregulated in proliferating cells, such as cancer cells, and is influenced by various signaling pathways.
References
preventing decomposition of starting materials in pyrimidine synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges related to the decomposition of starting materials during pyrimidine synthesis, with a focus on the Biginelli and Pinner reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in my Biginelli reaction?
Low yields in the Biginelli reaction are frequently due to the decomposition of starting materials or the formation of side products. Key factors include:
-
Urea Decomposition: At elevated temperatures, urea can decompose into ammonia, which can then participate in a competing Hantzsch-type reaction, leading to the formation of a 1,4-dihydropyridine (DHP) byproduct.[1]
-
Side Reactions: Knoevenagel condensation between the aldehyde and the β-ketoester can consume starting materials, reducing the yield of the desired dihydropyrimidinone (DHPM).
-
Suboptimal Reaction Conditions: Inappropriate temperature, solvent, or catalyst choice can hinder the reaction rate and promote the formation of byproducts.[2]
-
Purity of Reactants: Impurities in the starting materials, such as carboxylic acids from oxidized aldehydes, can interfere with the reaction.
Q2: I'm observing a fluorescent yellow byproduct in my Biginelli reaction. What is it and how can I prevent it?
This is a common issue. The fluorescent yellow byproduct is typically a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often formed from the decomposition of urea at higher temperatures.[1]
To prevent its formation:
-
Control the Temperature: Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce the decomposition of urea and favor the Biginelli pathway.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity. Some Lewis acids may favor the Biginelli reaction over the Hantzsch pathway.
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help minimize its decomposition.
Q3: My Pinner synthesis is failing or giving low yields. What are the critical parameters to control?
The Pinner synthesis is highly sensitive to reaction conditions. The most critical factor is the presence of water.
-
Anhydrous Conditions: The intermediate of the Pinner reaction, the imidate salt (Pinner salt), is highly susceptible to hydrolysis. The presence of even trace amounts of water can lead to the formation of an ester as a major byproduct instead of the desired pyrimidine.[3][4][5] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures during their formation to prevent decomposition or rearrangement into N-alkyl amides.[4][6]
-
Purity of Reagents: The purity of the nitrile and alcohol is essential to prevent unwanted side reactions.
Q4: How can I ensure anhydrous conditions for my Pinner reaction?
-
Dry Solvents: Use freshly distilled, anhydrous solvents (e.g., diethyl ether, dioxane, or chloroform).[3]
-
Dry Glassware: Thoroughly dry all glassware in an oven and cool it under a stream of inert gas before use.
-
Inert Atmosphere: Assemble the reaction setup under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction.
-
Dry HCl Gas: The classical Pinner reaction uses dry hydrogen chloride gas, which should be passed through a drying agent before being introduced into the reaction mixture.[3][7]
Troubleshooting Guides
Biginelli Reaction: Low Yield and Byproduct Formation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of dihydropyrimidinone (DHPM) | Inefficient catalyst | - Use a more effective Lewis or Brønsted acid catalyst. - Ensure the catalyst is not deactivated. |
| Suboptimal temperature | - Optimize the reaction temperature. Higher temperatures can lead to urea decomposition. | |
| Presence of water | - Use anhydrous solvents and reagents. | |
| Impure starting materials | - Purify aldehydes, β-ketoesters, and urea before use. | |
| Formation of a fluorescent yellow byproduct | Hantzsch dihydropyridine (DHP) formation | - Lower the reaction temperature to minimize urea decomposition. - Choose a catalyst that selectively promotes the Biginelli reaction. |
| Presence of uncyclized intermediates | Incomplete cyclization | - Increase the concentration or strength of the acid catalyst. - Increase the reaction temperature moderately to facilitate ring closure. |
Pinner Reaction: Failure and Side Product Formation
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low or no yield of pyrimidine | Hydrolysis of the Pinner salt intermediate | - Ensure strictly anhydrous conditions by using dry solvents, reagents, and glassware, and working under an inert atmosphere.[3] |
| Thermal decomposition of the Pinner salt | - Maintain a low temperature during the formation of the Pinner salt.[4][6] | |
| Formation of an ester as the major product | Presence of water in the reaction mixture | - Rigorously dry all components of the reaction. Use of dry HCl gas is recommended.[3][7] |
| Formation of an N-alkyl amide | Rearrangement of the Pinner salt | - Keep the reaction temperature low to prevent thermal rearrangement.[4][6] |
Data Presentation
Table 1: Effect of Catalyst on the Yield of the Biginelli Reaction
| Catalyst | Yield (%) |
| NiCl2·6H2O | 50.3[8] |
| CuCl2·2H2O | 6.2[8] |
| CoCl2·6H2O | 0.7[8] |
| TsOH | Not specified |
| B(C6F5)3 (1 mol%) | 95[9] |
| No Catalyst | 15[9] |
Reaction conditions for NiCl2·6H2O, CuCl2·2H2O, and CoCl2·6H2O involved an aromatic aldehyde, thiourea, and ethyl acetoacetate. Reaction conditions for B(C6F5)3 involved an aldehyde, ethyl acetoacetate, and urea in ethanol.
Table 2: Influence of Reaction Temperature on Biginelli Reaction Yield
| Catalyst | Temperature (°C) | Yield (%) |
| B(C6F5)3 (1 mol%) | Room Temperature | Not specified |
| B(C6F5)3 (1 mol%) | Reflux (Ethanol) | 95[9] |
| nanoZnO | 60 (solvent-free) | Good (Biginelli product)[1] |
| nanoZnO | 120-140 (in water) | Good (Hantzsch product)[1] |
Experimental Protocols
Optimized Biginelli Reaction Protocol to Minimize Byproducts
This protocol is designed to favor the formation of the desired 3,4-dihydropyrimidin-2(1H)-one (DHPM) over the Hantzsch dihydropyridine byproduct.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
B(C6F5)3 (1 mol%, 0.01 mmol)
-
Ethanol (anhydrous)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and B(C6F5)3 (1 mol%).[9]
-
Add anhydrous ethanol as the solvent.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.
Anhydrous Pinner Reaction Protocol for Imidate Salt Formation
This protocol emphasizes the strictly anhydrous conditions necessary to prevent the hydrolysis of the Pinner salt intermediate.
Materials:
-
Nitrile (e.g., benzonitrile) (1 equivalent)
-
Anhydrous alcohol (e.g., ethanol) (1.1 equivalents)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (gas)
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve the nitrile (1 equivalent) in anhydrous diethyl ether.
-
Add the anhydrous alcohol (1.1 equivalents) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the stirred solution.
-
The Pinner salt will typically precipitate out of the solution as a white solid.
-
Continue bubbling HCl gas until the reaction is complete (monitor by the disappearance of the nitrile starting material via IR spectroscopy or TLC of a quenched aliquot).
-
Once the reaction is complete, stop the flow of HCl gas and filter the precipitated Pinner salt under an inert atmosphere.
-
Wash the salt with anhydrous diethyl ether and dry it under vacuum. The resulting Pinner salt should be used immediately in the subsequent reaction to form the pyrimidine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Pinner Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
identifying and minimizing byproducts in Biginelli reaction for pyrimidines
Welcome to the technical support center for the Biginelli reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common side reactions and challenges encountered during pyrimidine synthesis.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be formed from the decomposition of urea at elevated temperatures, which then competes with the desired Biginelli pathway.[1][2]
Prevention Strategies:
-
Temperature Control: Higher temperatures favor the Hantzsch pathway. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction over the Hantzsch condensation.[1][2][3]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia before it can react in the desired pathway.[1][2]
Q2: I am observing a low yield in my pyrimidine synthesis, with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A2: Low conversion in pyrimidine synthesis can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[1][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm that the concentration is appropriate.[1][2][3] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives to traditional Brønsted acids.[3]
-
Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2][3]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3]
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[3]
Q3: My crude product from a Biginelli reaction is difficult to purify due to the presence of N-acylurea byproducts. How can I avoid their formation?
A3: N-acylureas can form as byproducts in the Biginelli reaction, complicating the purification process. These arise from a competing reaction between the β-ketoester and urea.[1]
Prevention Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas. Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the desired reaction pathway.[4]
-
Catalyst Choice: The choice of catalyst can also influence the formation of this byproduct.[1] Screening different Lewis or Brønsted acid catalysts may be necessary.
Q4: Besides the Hantzsch product and N-acylureas, what other common byproducts should I be aware of?
A4: Another common byproduct is the Knoevenagel condensation product, which arises from the reaction between the aldehyde and the β-ketoester.[4] This side reaction consumes the starting materials and reduces the yield of the desired dihydropyrimidinone.
Minimization Strategy:
-
Promote N-acyliminium Ion Formation: The key to minimizing the Knoevenagel adduct is to favor the formation of the N-acyliminium ion intermediate from the aldehyde and urea.[4] Using an appropriate catalyst and a slight excess of urea can push the equilibrium towards this intermediate, outcompeting the Knoevenagel pathway.[4]
Troubleshooting Guide: Byproduct Minimization
This section provides a structured approach to identifying and minimizing byproducts in your Biginelli reaction.
Problem: Low yield of desired dihydropyrimidinone (DHPM) with significant byproduct formation.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for the Biginelli reaction.
Data on Byproduct Minimization Strategies
The following table summarizes the effect of various reaction parameters on the formation of common byproducts.
| Parameter | Hantzsch DHP | Knoevenagel Adduct | N-Acylurea | General Recommendation |
| Temperature | Increases at higher temps | Less sensitive | Less sensitive | Lower temperature to minimize Hantzsch product.[1][2] |
| Urea Stoichiometry | Less sensitive | Decreases with excess urea | May increase with large excess | Use a slight excess of urea (1.2-1.5 eq).[4] |
| Catalyst | Lewis acids can be more selective | Dependent on catalyst | Dependent on catalyst | Screen Lewis acids (e.g., Yb(OTf)₃, FeCl₃) and Brønsted acids.[3][5] |
| Order of Addition | Minimized by adding urea last | Less sensitive | Less sensitive | Add urea last to reduce its decomposition.[1][2] |
| Solvent | Can be influenced by solvent choice | Can be influenced by solvent choice | Can be influenced by solvent choice | Polar solvents are generally preferred; solvent-free conditions can also be effective.[3][6] |
Reaction Pathways: Biginelli vs. Hantzsch
The diagram below illustrates the competing reaction pathways leading to the desired Biginelli product and the Hantzsch byproduct.
References
column chromatography purification issues with pyrimidine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrimidine product showing poor separation from impurities on the column?
Poor separation is often due to the similar polarity of the desired product and impurities.[1] Optimizing the mobile phase through systematic testing with Thin Layer Chromatography (TLC) is the first crucial step. If separation is still not achieved, alternative techniques like preparative HPLC or crystallization may be necessary.[1][2]
Q2: My pyrimidine compound seems to be degrading on the silica gel column. What can I do?
Some pyrimidine derivatives can be unstable on standard silica gel, which is slightly acidic.[1][3] This can lead to degradation during purification.[4] Consider deactivating the silica gel by pre-treating it with a base like triethylamine or by adding a small percentage (e.g., 1-2%) of triethylamine to your eluent.[5] Alternatively, using a different stationary phase like alumina or Florisil can be effective.[3]
Q3: I'm experiencing very low recovery of my product after chromatography. Where could it have gone?
Several factors could lead to low recovery. The compound may have decomposed on the column.[3] It might also be highly polar and irreversibly adsorbed onto the silica gel. Another possibility is that the compound is not sufficiently soluble in the mobile phase and has precipitated on the column.[6] Finally, the fractions might be too dilute to detect the compound; try concentrating a wider range of fractions to locate it.[3]
Q4: My crude product is not dissolving in the mobile phase for loading. How should I load it onto the column?
If your compound has poor solubility in the eluent, you can use a "dry loading" technique.[7][8] This involves pre-adsorbing your crude mixture onto a small amount of silica gel by dissolving it in a suitable volatile solvent (like dichloromethane or acetone), adding the silica, and evaporating the solvent until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.
Troubleshooting Guide: Specific Issues & Solutions
This guide addresses specific problems you may encounter during the purification of pyrimidine products, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution | Similar Polarity: The Rf values of your product and an impurity are too close.[1] | Optimize Mobile Phase: Use TLC to test different solvent systems. A common strategy is to start with a non-polar solvent (e.g., hexane) and gradually increase the proportion of a more polar solvent (e.g., ethyl acetate).[9] Aim for a solvent system that gives your desired compound an Rf of approximately 0.35 on the TLC plate.[10] Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the column run. This can help separate compounds with close Rf values.[9] |
| Column Overloading: Too much sample was loaded for the amount of stationary phase. | Reduce Sample Load: A general rule of thumb is to use a silica-to-sample mass ratio of at least 30:1 for difficult separations. Increase Column Dimensions: Use a longer and/or narrower column to improve the separation efficiency.[11] | |
| Product Tailing / Streaking | Acidic Silica Interaction: Basic nitrogen atoms in the pyrimidine ring can interact strongly with acidic silanol groups on the silica surface.[5] | Neutralize the System: Add a small amount of a basic modifier like triethylamine or pyridine (~0.5-2%) to the mobile phase to cap the acidic sites on the silica gel.[5] |
| Poor Solubility: The compound is partially precipitating and re-dissolving as it moves down the column.[6] | Modify Mobile Phase: Add a small amount of a stronger, more polar solvent to the eluent to improve the solubility of your compound throughout the run. | |
| Product Degradation on Column | Acid-Labile Compound: The compound is sensitive to the acidic nature of silica gel.[3] | Deactivate Silica: Prepare a slurry of silica gel in your mobile phase containing 1-2% triethylamine, let it stand for an hour, and then pack the column.[5] Alternative Stationary Phase: Use a more neutral stationary phase like neutral alumina or Florisil.[3] Perform a 2D TLC test to confirm compound stability on the chosen stationary phase.[3] |
| No Product Eluting | Irreversible Adsorption: The compound is too polar and is permanently stuck to the stationary phase. | Drastic Polarity Increase: If you suspect the compound is still on the column, try flushing with a very polar solvent like 10-20% methanol in dichloromethane.[9] Check TLC First: Ensure your compound moves off the baseline in the TLC solvent system you plan to use. If it doesn't, the system is not polar enough. |
| Precipitation on Column: The sample was loaded in a good solvent but precipitated when the less polar mobile phase was introduced.[6] | Use Dry Loading: Pre-adsorb the compound onto silica gel to prevent precipitation issues at the top of the column.[7] |
Solvent System Polarity
The choice of mobile phase is critical for successful separation. The polarity of the solvent mixture determines how strongly compounds are attracted to the mobile phase versus the stationary phase.
| Solvent | Polarity Index | Notes |
| Hexane / Petroleum Ether | ~0.1 | Very non-polar. Good starting solvent for gradient elution.[10] |
| Toluene | 2.4 | Useful for compounds that may have solubility issues in pure alkanes.[10] |
| Dichloromethane (DCM) | 3.1 | A versatile solvent of intermediate polarity. Often used with hexane or methanol.[10] |
| Diethyl Ether | 4.0 | More polar than DCM, but less than Ethyl Acetate. |
| Ethyl Acetate (EtOAc) | 4.4 | A very common polar co-solvent, often used in mixtures with hexane.[10] |
| Acetone | 5.1 | A polar solvent, can be useful for eluting more polar compounds.[10] |
| Methanol (MeOH) | 6.6 | Very polar. Often used in small percentages with DCM to elute highly polar compounds.[9] Note: >10% MeOH in DCM can start to dissolve silica gel.[12] |
Key Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
This protocol outlines a general procedure for purifying a pyrimidine derivative using silica gel column chromatography.
-
Mobile Phase Selection:
-
Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides good separation of your target compound from impurities.
-
The ideal Rf value for the target compound should be between 0.2 and 0.4 to ensure good separation and a reasonable elution time.[10]
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.[2] The consistency should be like a thin milkshake.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to ensure the silica packs down into a uniform, stable bed without cracks or air bubbles.[11]
-
Add a thin protective layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase (or a slightly more polar solvent if necessary, like DCM).[7] Carefully apply the solution to the top of the silica bed using a pipette without disturbing the sand layer.[7]
-
Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel (approx. 10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator to get a dry, free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions in test tubes. Maintain a constant flow rate.[9]
-
If using gradient elution, start with the least polar solvent mixture and incrementally increase the percentage of the more polar solvent.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions that contain the pure desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified pyrimidine compound.
-
Visual Guides & Workflows
Caption: Troubleshooting workflow for pyrimidine purification.
Caption: Standard experimental workflow for column chromatography.
Caption: How mobile phase polarity affects pyrimidine elution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. biotage.com [biotage.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chromtech.com [chromtech.com]
- 9. researchgate.net [researchgate.net]
- 10. web.uvic.ca [web.uvic.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. Rookie Mistakes [chem.rochester.edu]
Technical Support Center: Catalyst Deactivation in Pyrimidine-2,4,5-triamine Synthesis
Welcome to the technical support center for the synthesis of Pyrimidine-2,4,5-triamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot catalyst deactivation, a common issue encountered during the catalytic hydrogenation of 5-nitroso or 5-nitro-pyrimidine precursors.
Troubleshooting Guide & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues related to catalyst performance.
Q1: My hydrogenation reaction to synthesize this compound has stalled or is showing very low conversion. What are the likely causes?
A1: Low or no conversion in a catalytic hydrogenation is typically due to inactive catalyst or suboptimal reaction conditions.
-
Catalyst Inactivity: The primary cause is often catalyst deactivation. This can be due to poisoning from impurities in the starting materials or solvent, or because the catalyst has been improperly handled or stored. For reusable catalysts, it may have lost activity over previous cycles.[1][2]
-
Suboptimal Conditions: Hydrogen pressure, reaction temperature, and agitation are critical. Insufficient hydrogen pressure or poor mixing can limit the reaction rate. While higher temperatures can increase the rate, excessively high temperatures can promote side reactions or lead to thermal degradation (sintering) of the catalyst.[2][3]
-
Reactant Purity: Impurities in your 5-nitroso-pyrimidine precursor or solvent can act as catalyst poisons.[4][5]
Q2: I am reusing my Palladium on carbon (Pd/C) catalyst, and I observe a significant drop in yield with each cycle. What is causing this progressive deactivation?
A2: A gradual loss of activity upon recycling is a classic sign of progressive catalyst deactivation. Several mechanisms could be at play:
-
Irreversible Poisoning: Small, cumulative amounts of poisons in your feedstock are progressively blocking the active sites with each run.[3] Common poisons for palladium catalysts include sulfur compounds, halides, and certain nitrogen-containing heterocycles.[3][6]
-
Fouling or Coking: Non-volatile byproducts or polymers can deposit on the catalyst surface, physically blocking the active sites.[3]
-
Leaching: A small amount of the active metal (palladium) may dissolve into the reaction medium during each cycle, especially under acidic or basic conditions, leading to a gradual loss of catalytic material.[3][7]
-
Sintering: If high temperatures are used during the reaction or regeneration, the small metal particles on the support can agglomerate into larger ones, reducing the active surface area.[7][8]
Q3: What are the most common catalyst poisons to be aware of in this synthesis?
A3: Given the nature of the reactants and typical industrial feedstocks, several classes of compounds are known poisons for noble metal catalysts (Pd, Pt, Ru) used in hydrogenation.
-
Sulfur Compounds: Thiophenes, thiols, and sulfides are potent poisons.
-
Nitrogen Compounds: While the reactants and products are nitrogen-rich, other nitrogen heterocycles, nitriles, and oximes can sometimes act as poisons by binding strongly to the catalyst surface.[6]
-
Halides: Chloride, bromide, and iodide ions can poison the catalyst.
-
Heavy Metals: Traces of other metals (e.g., arsenic, lead) in the starting materials can act as severe poisons.[5][8]
-
Carbon Monoxide (CO): If present in the hydrogen gas stream, CO can strongly adsorb and deactivate the catalyst.[6]
Q4: How can I determine if my catalyst is poisoned or has deactivated through another mechanism?
A4: Differentiating between poisoning and other deactivation modes is key to finding a solution.
-
Poisoning often leads to a sudden, sharp drop in catalytic activity.[3] A diagnostic test involves running the reaction with highly purified starting materials and solvents. If activity is restored, poisoning is the likely culprit.[3]
-
Sintering and Coking often result in a more gradual decline in performance over time or over multiple cycles.[3] Characterization techniques can confirm these changes. For example, Transmission Electron Microscopy (TEM) can reveal an increase in particle size (sintering), and Temperature Programmed Oxidation (TPO) can quantify carbon deposits (coking).
Q5: Is it possible to regenerate a deactivated catalyst used in this compound synthesis?
A5: Regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For Coking/Fouling: A common method is a controlled oxidation (calcination) in air or diluted oxygen to burn off the carbonaceous deposits. This must be done carefully to avoid sintering the metal particles.[7] A simple solvent wash may also remove some weakly adsorbed organic species.[7]
-
For Reversible Poisoning: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent or a mild acid/base solution might restore some activity.
-
For Irreversible Poisoning & Sintering: These mechanisms are generally considered irreversible. A catalyst strongly poisoned by sulfur or one that has undergone significant sintering cannot typically be regenerated to its initial activity and must be replaced.[7]
Quantitative Data Summary
The following tables summarize typical reaction parameters and a troubleshooting guide based on quantitative observations.
Table 1: Typical Reaction Parameters for Catalytic Hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)
| Parameter | Typical Range | Catalyst Examples | Source(s) |
|---|---|---|---|
| Catalyst | Noble Metals on Carbon Support | 5% Pd/C, PtO₂, Ru/C, Raney Nickel | [9][10] |
| Catalyst Loading | 0.02 - 0.2 g metal per mole of substrate | 5 g of 5% Pd/C for 1.8 moles DAHNP | [9][10] |
| Temperature | 50 - 150 °C (70 - 120 °C is common) | 95 - 100 °C | [9] |
| Hydrogen Pressure | 3 - 150 bar (10 - 60 bar is common) | 15 - 20 bar | [9] |
| Solvent | Water, Lower Aliphatic Alcohols | Water, Methanol | [9][11] |
| pH | 2.5 - 9.0 (Initially acidic or neutral) | Initial pH of 3.5 |[9][10] |
Table 2: Troubleshooting Guide Based on Performance Data
| Symptom | Possible Cause | Suggested Solution |
|---|---|---|
| Initial reaction rate is zero or near-zero. | Severe catalyst poisoning or completely inactive catalyst. | Test starting materials for impurities. Use a fresh, properly handled batch of catalyst.[3] |
| Reaction starts but stops before completion. | Insufficient catalyst loading or catalyst poisoning during the reaction. | Increase catalyst loading. Purify reactants and solvent to remove potential poisons.[2] |
| Yield decreases by >20% with each catalyst recycle. | Irreversible poisoning, leaching, or fouling. | Analyze reactants for cumulative poisons. Consider a milder regeneration step or catalyst replacement.[3] |
| Formation of side products increases over time. | Altered catalyst surface or presence of promoting impurities. | Characterize the used catalyst for morphological changes. Analyze feedstock for trace metals.[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP)
This protocol is a generalized example based on published procedures.[9][10] Researchers must adapt it based on their specific equipment and safety protocols.
-
Vessel Preparation: To a suitable high-pressure autoclave, add 2,4-diamino-6-hydroxy-5-nitrosopyrimidine (DAHNP) (1.0 mol) and deionized water (400 mL).
-
pH Adjustment (Optional but Recommended): Adjust the pH of the aqueous suspension to between 3.0 and 8.5 using a suitable acid (e.g., dilute sulfuric acid).[10]
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Palladium on Charcoal, ~0.1 g of Pd metal per mole of DAHNP) to the suspension.
-
Reaction Setup: Seal the autoclave. Purge the system several times with nitrogen, followed by hydrogen.
-
Hydrogenation: Pressurize the autoclave with hydrogen to the desired pressure (e.g., 15-60 bar). Begin stirring and heat the mixture to the target temperature (e.g., 90-110 °C).[9]
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Product Isolation: Add a base (e.g., aqueous sodium hydroxide) to the reaction mixture to dissolve the Pyrimidine-2,4,5,6-triamine product and adjust the pH to ~12.[9] Filter the hot solution to separate the catalyst. The catalyst can be washed and stored under water for potential reuse.[9] The product can be precipitated from the filtrate by acidification.
Protocol 2: General Procedure for Regeneration of a Coked Pd/C Catalyst
Warning: This procedure involves heating a catalyst in the presence of oxygen and should be performed with extreme caution in a well-ventilated fume hood or a designated furnace. The temperatures must be controlled carefully to prevent uncontrolled burning and catalyst sintering.
-
Solvent Washing: Wash the recovered catalyst multiple times with the reaction solvent (e.g., water, ethanol) to remove any adsorbed reactants or products.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Oxidative Treatment (Calcination): Place the dried catalyst in a suitable furnace. Heat it under a controlled flow of diluted air (e.g., 1-5% O₂ in N₂).
-
Temperature Program: Slowly ramp the temperature (e.g., 2-5 °C/min) to a final temperature of 250-400 °C. The exact temperature depends on the nature of the coke and the thermal stability of the catalyst. Hold at this temperature for 2-4 hours to ensure complete combustion of deposits.[7]
-
Reduction (if necessary): After cooling under an inert atmosphere, the oxidized palladium needs to be reduced back to its active metallic state. This is typically done by heating the catalyst in a stream of hydrogen gas.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Primary mechanisms of catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US5101031A - Preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitroso-pyrimidine - Google Patents [patents.google.com]
- 10. EP0444266A1 - Process for the preparation of 2,4,5-triamino-6-hydroxypyrimidine by catalytic hydrogenation of 2,4-diamino-6-hydroxy-5-nitrosopyrimidine - Google Patents [patents.google.com]
- 11. US2584024A - 2,4,5-triamino-6-alkoxy pyrimidines and process of preparing same - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Chloro-, Bromo-, and Iodo-pyrimidines in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical step in the synthesis of a vast array of biologically active compounds. Halogenated pyrimidines are versatile building blocks for this purpose, with their reactivity in palladium-catalyzed cross-coupling reactions being a key determinant in the strategic design of synthetic routes. This guide provides an objective comparison of the reactivity of chloro-, bromo-, and iodo-pyrimidines in three of the most powerful and widely used cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented herein is supported by experimental data to facilitate the selection of appropriate starting materials and reaction conditions.
General Reactivity Trends
The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the position of the halogen on the pyrimidine ring.
Influence of the Halogen: The generally accepted order of reactivity for the halogens is I > Br > Cl.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst, the often rate-determining step of the catalytic cycle, more readily than the stronger C-Br and C-Cl bonds.[2] Consequently, iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, such as lower temperatures and shorter reaction times, to achieve high yields.[2] Chloropyrimidines, being the least reactive of the three, may necessitate more forcing conditions and specialized, highly active catalyst systems.[2]
Influence of the Position: The position of the halogen on the electron-deficient pyrimidine ring also significantly impacts reactivity. The general order of reactivity for the different positions is C4(6) > C2 > C5.[2] The C4 and C6 positions are the most electron-deficient and, therefore, the most susceptible to oxidative addition by the palladium catalyst. The C2 position is also activated, while the C5 position is generally the least reactive.[2]
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the reactivity of chloro-, bromo-, and iodo-pyrimidines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that a direct side-by-side comparison under identical conditions is not always available in the literature. In such cases, the data presented is a collation from studies with similar reaction conditions to provide a representative comparison.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound.
Table 1: Comparison of Halopyrimidine Reactivity in Suzuki-Miyaura Coupling
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 92 |
| 4-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 95 |
Note: Data is compiled from various sources and represents typical conditions. Direct comparison should be made with caution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds, coupling a halide with an amine.
Table 2: Comparison of Halopyrimidine Reactivity in Buchwald-Hartwig Amination
| Halopyrimidine | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2-Bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 12 | 95 |
| 4-Iodopyridine | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Dioxane | 80 | 6 | 98 |
Note: Data is compiled from various sources and represents typical conditions. Direct comparison should be made with caution.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a halide and a terminal alkyne.
Table 3: Comparison of Halopyrimidine Reactivity in Sonogashira Coupling
| Halopyrimidine | Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 12 | 75 |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 65 | 4 | 91 |
| 5-Iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 2 | 96 |
Note: Data is compiled from various sources and represents typical conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the three key cross-coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of a Halopyrimidine
To a dry Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the halopyrimidine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[2] The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is introduced via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of a Halopyrimidine
In an oven-dried Schlenk tube or sealed vial under an inert atmosphere, combine the halopyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).[4] Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The reaction vessel is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and quenched with water or a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
General Procedure for Sonogashira Coupling of a Halopyrimidine
To a dry Schlenk flask or sealed tube under an inert atmosphere, add the halopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (4-10 mol%).[5][6] Anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2.0-3.0 equiv.) are added via syringe.[2] The terminal alkyne (1.1-1.5 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) until the reaction is complete as indicated by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Visualizing Reactivity and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the general reactivity trend of halopyrimidines and a typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Comparative Guide to the Purity Validation of Pyrimidine-2,4,5-triamine by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. Pyrimidine-2,4,5-triamine is a vital building block in the synthesis of numerous therapeutic agents. Ensuring its purity is paramount for the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive overview of the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), with a comparison to alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) Method
A robust Reversed-Phase HPLC (RP-HPLC) method is a precise and reliable technique for determining the purity of this compound. This method effectively separates the main compound from its potential impurities.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
Column: A C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of polar compounds like pyrimidine derivatives.[1]
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength of approximately 230 nm or 280 nm is suitable for pyrimidine-containing compounds.[2]
-
Injection Volume: 20 µL.[1]
-
Internal Standard: An internal standard, such as p-aminobenzenesulfonic acid, can be utilized to improve the accuracy and precision of the quantification.[1]
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[2][3] Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 0.999 is desirable.[1][2]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with recovery rates between 98% and 102% being acceptable.[1][2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), with a relative standard deviation (RSD) of less than 2% being the target.[1][2]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation: HPLC Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from placebo or impurities | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9999[1] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.41% - 100.54%[2] |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 1.13%[1] |
| - Intermediate Precision | ≤ 2.0% | 1.77%[2] |
| LOD | Signal-to-Noise ratio of 3:1 | Analyte dependent |
| LOQ | Signal-to-Noise ratio of 10:1 | Analyte dependent |
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can be employed for the purity assessment of this compound, each with its own advantages and limitations.
| Technique | Advantages | Disadvantages |
| Titration | Mature, low-cost, and simple operation. High accuracy and precision for bulk material.[5] | Less specific than HPLC; may not be suitable for detecting and quantifying individual impurities. |
| Gas Chromatography (GC) | Excellent for the analysis of volatile impurities. | Not suitable for non-volatile compounds like this compound without derivatization, which can add complexity and potential for sample degradation.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the main component and any impurities present. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC for the quantification of trace impurities. Higher instrumentation cost.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the identification of unknown impurities based on their mass-to-charge ratio. | Higher cost and complexity of instrumentation compared to HPLC-UV.[6] |
Experimental Workflow and Validation Logic
The following diagrams illustrate the typical workflow for HPLC method validation and the logical relationship between the key validation parameters.
Caption: Experimental workflow for HPLC purity validation.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
The RP-HPLC method presented provides a robust and reliable approach for the purity validation of this compound. Its high specificity, accuracy, and precision make it the preferred method for quality control in research and industrial settings. While other techniques like titration can be used for bulk purity assessment, and advanced methods like LC-MS are invaluable for impurity identification, HPLC remains the gold standard for routine purity testing and quality assurance. The choice of analytical methodology should be guided by the specific requirements of the analysis and the potential impurities that may be present. A thorough validation of the chosen method is essential to ensure the reliability of the generated data and the quality of the final product.
References
- 1. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 2. gerpac.eu [gerpac.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. edqm.eu [edqm.eu]
- 5. CN102141562A - Method for analyzing purity of 2,4,5-triamino-6-hydroxy pyrimidine sulfate sample by utilizing titration - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Pyridine and Pyrimidine Derivatives as Potent Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel and effective anti-inflammatory agents is a cornerstone of medicinal chemistry. Among the myriad of heterocyclic compounds, pyridine and pyrimidine scaffolds have emerged as privileged structures due to their versatile biological activities. This guide provides an objective comparison of pyridine and pyrimidine derivatives as anti-inflammatory agents, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of both pyridine and pyrimidine derivatives are primarily attributed to their ability to modulate key inflammatory pathways. The most common mechanisms include the inhibition of enzymes in the arachidonic acid cascade and the suppression of pro-inflammatory cytokine production.
-
Cyclooxygenase (COX) Inhibition : The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at inflammatory sites.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting these enzymes.[2] Derivatives of both pyridine and pyrimidine have been developed as potent and selective COX-2 inhibitors, which is a desirable trait to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[3][4][5]
-
Lipoxygenase (LOX) Inhibition : The LOX enzymes catalyze the conversion of arachidonic acid to leukotrienes, another class of potent inflammatory mediators involved in conditions like asthma and inflammatory bowel disease.[1] Several pyridine and pyrimidine analogs have demonstrated significant LOX inhibitory activity.[6][7]
-
Cytokine and Mediator Suppression : Chronic inflammation is characterized by the sustained production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as other mediators like nitric oxide (NO) produced by inducible nitric oxide synthase (iNOS).[8][9] Pyridine and pyrimidine derivatives can interfere with the signaling pathways, such as the Nuclear Factor kappa B (NF-κB) pathway, that lead to the expression of these inflammatory molecules.[8][10][11]
Data Presentation: A Quantitative Comparison
The following tables summarize the anti-inflammatory activity of selected pyridine and pyrimidine derivatives from various studies, focusing on their inhibitory concentrations (IC50) against key enzymes and their effects on inflammatory mediators.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes by Pyridine and Pyrimidine Derivatives
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Pyridine | Imidazo[1,2-a]pyridine (5n) | 35.6 | 0.07 | 508.6 | [4] |
| Pyridine | 2,3-Diaryl-3H-imidazo[4,5-b]pyridine (3f) | 21.8 | 9.2 | 2.37 | [12] |
| Pyridine | Thiazolo[4,5-b]pyridine | - | - | - | [13] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (9d) | >3.54 | 0.54 | >6.56 | [5][14] |
| Pyrimidine | Pyrimidine Derivative (L1) | >100 | 12.5 | >8 | [3][15] |
| Pyrimidine | Pyrimidine Derivative (L2) | >100 | 11.5 | >8.7 | [3][15] |
| Pyrimidine | Pyrimidine Derivative (3) | 5.50 | 0.85 | 6.47 | [2] |
| Pyrimidine | Pyrimidine Derivative (4a) | 5.05 | 0.65 | 7.77 | [2] |
| Pyrimidine | Pyrimidine-5-carbonitrile (5d) | - | 0.16 | - | [16] |
| Reference | Celecoxib | 6.34 | 0.56 | 11.32 | [2] |
| Reference | Ibuprofen | 3.1 | 1.2 | 2.58 | [2] |
| Reference | Meloxicam | 15.0 | 9.5 | 1.58 | [3][15] |
Table 2: Inhibition of Lipoxygenase (LOX) and Inflammatory Mediators
| Compound Class | Derivative | Assay | Inhibition / IC50 | Reference |
| Pyridine | Pyridine Analog of Acetaminophen | sLOX-1 Inhibition | More potent than Acetaminophen | [7] |
| Pyridine | Pyridine Derivative (7a) | NO Inhibition (LPS-stimulated RAW 264.7) | IC50 = 76.6 µM | [10] |
| Pyridine | Imidazo[1,2-a]pyridine (3b) | TNF-α Inhibition (Jurkat T cells) | IC50 = 3.6 µM | [17] |
| Pyridine | Pyridine Derivative (SK94) | TNF-α Inhibition (LPS-challenged mice) | 55% inhibition at 30mg/kg | [18] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (2a) | LOX Inhibition | IC50 = 42 µM | [6][19] |
| Pyrimidine | Pyrido[2,3-d]pyrimidine (2f) | LOX Inhibition | IC50 = 47.5 µM | [6][19] |
| Pyrimidine | Pyrimidine Derivative (9d) | NO Inhibition (LPS-stimulated RAW 264.7) | IC50 = 88.7 µM | [10] |
| Pyrimidine | Morpholinopyrimidine (V4) | NO Inhibition (LPS-stimulated RAW 264.7) | Significant inhibition at 12.5 µM | [20] |
| Pyrimidine | Morpholinopyrimidine (V8) | NO Inhibition (LPS-stimulated RAW 264.7) | Significant inhibition at 12.5 µM | [20] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the context of the presented data. The following diagrams were generated using Graphviz to illustrate key pathways and workflows.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine and pyrimidine analogs of acetaminophen as inhibitors of lipid peroxidation and cyclooxygenase and lipoxygenase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. iasp-pain.org [iasp-pain.org]
- 15. researchgate.net [researchgate.net]
- 16. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazo[1,2-a]pyridine derivatives as inhibitors of TNF-alpha expression in T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesized pyridine compound derivatives decreased TNF alpha and adhesion molecules and ameliorated HSV-induced inflammation in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
Assessing the Energetic Properties of Pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of energetic materials is continuously evolving, with a constant demand for compounds that offer superior performance and enhanced safety profiles. Pyrimidine derivatives have emerged as a promising class of energetic materials due to their nitrogen-rich structures, which can contribute to high heats of formation and densities. This guide provides an objective comparison of the energetic properties of select pyrimidine derivatives with established energetic materials, supported by experimental data. Detailed methodologies for key assessment experiments are also provided to ensure reproducibility and aid in the evaluation of novel compounds.
Comparative Energetic Properties
The following table summarizes key energetic properties of several pyrimidine derivatives compared to the conventional explosive, Trinitrotoluene (TNT). This data facilitates a direct comparison of their potential performance and safety characteristics.
| Compound Name | Abbreviation | Density (g/cm³) | Heat of Formation (kcal/mol) | Detonation Velocity (m/s) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| 2,4,6-Triamino-5-nitropyrimidine-1,3-dioxide | - | 1.95 | - | 9169 | >60 | >360 | 284 |
| 2,4,6-Triamino-5-nitropyrimidin-1-ium nitrate | - | 1.85 | - | 8644 | ≥15 | >360 | 156.8 |
| 4,6-Diamino-5-nitro-2-oxo-2,3-dihydropyrimidin-1-ium nitrate | - | 1.81 | - | 7996 | ≥15 | >360 | 234.6 |
| N-(7-oxo-6,7-dihydro-[1][2][3]oxadiazolo[3,4-d]pyrimidin-5-yl)nitramide | - | 1.84 | - | 8089 | ≥15 | >360 | 190.2 |
| Trinitrotoluene | TNT | 1.65 | -14.5 | 6900 | 15 | 353 | 295 |
Note: Data for pyrimidine derivatives is sourced from recent literature.[4][5] TNT data is provided as a common benchmark.
Experimental Protocols
Accurate and reproducible assessment of energetic properties is critical. The following sections detail the standard experimental methodologies used to determine the key parameters presented in the comparative table.
Determination of Heat of Formation
The heat of formation is a fundamental thermodynamic property that indicates the energy content of a molecule. It can be determined experimentally using calorimetry or calculated using computational methods.
Experimental Method (Bomb Calorimetry):
-
A precisely weighed sample of the pyrimidine derivative is placed in a sample holder within a high-pressure vessel, known as a "bomb."
-
The bomb is filled with high-pressure oxygen (typically 30 atm).
-
The bomb is then submerged in a known quantity of water in a thermally insulated container (calorimeter).
-
The sample is ignited electrically.
-
The temperature change of the water is meticulously recorded.
-
The heat of combustion is calculated from the temperature change and the known heat capacity of the calorimeter system.
-
The heat of formation is then derived from the heat of combustion using Hess's Law, taking into account the heats of formation of the combustion products (e.g., CO₂, H₂O, N₂).
Computational Method (Quantum Chemical Calculations): Quantum mechanical calculations, such as those using density functional theory (DFT), can provide reliable estimations of gas-phase heats of formation.[6][7][8][9] Isodesmic reactions, which involve the same types of chemical bonds on both the reactant and product sides of a hypothetical reaction, are often employed to improve the accuracy of these calculations.
Measurement of Detonation Velocity
Detonation velocity is the speed at which a detonation wave propagates through an explosive. It is a key indicator of an explosive's performance and brisance.[2][3]
Dautriche Method:
-
A cylindrical charge of the explosive material to be tested is prepared.
-
Two detonating cords of known and uniform detonation velocity are inserted into the charge at a precisely measured distance apart.
-
The other ends of the detonating cords are placed on a lead or steel plate, converging at a specific point.
-
The main charge is initiated at one end.
-
The detonation wave in the main charge initiates the two detonating cords sequentially.
-
The detonation waves in the cords travel towards each other and collide on the witness plate, leaving a distinct mark.
-
The distance from the center point between the cord insertions on the plate to the collision mark is measured.
-
The detonation velocity of the test explosive is then calculated based on the known detonation velocity of the cord and the measured distances.[2][10]
Assessment of Mechanical Sensitivity
Mechanical sensitivity refers to the ease with which an explosive can be initiated by external stimuli such as impact or friction. Lower sensitivity is generally desirable for safer handling and storage.[11][12][13]
Impact Sensitivity (BAM Fallhammer Test): The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer is a standardized apparatus for determining the impact sensitivity of energetic materials.[14][15][16][17]
-
A small, precisely measured amount of the sample (typically 40 mm³) is placed between two steel cylinders.
-
A specified drop weight (e.g., 1 kg, 5 kg, or 10 kg) is released from a predetermined height, impacting the sample.
-
The outcome (explosion, crackling, smoke, or no reaction) is observed.
-
The test is repeated multiple times at various drop heights using the "up-and-down" method to determine the height at which there is a 50% probability of initiation.
-
The impact energy is then calculated in Joules (J). A higher value indicates lower sensitivity.
Friction Sensitivity (BAM Friction Test): The BAM friction apparatus is used to assess the sensitivity of a material to frictional stimuli.[12][18][19]
-
A small amount of the sample is spread on a porcelain plate.
-
A porcelain peg is placed on the sample, and a specific load is applied.
-
The porcelain plate is then moved back and forth under the stationary peg.
-
The test is conducted with increasing loads until an initiation (e.g., flame, report, or decomposition) is observed.
-
The friction sensitivity is reported as the smallest load in Newtons (N) at which an initiation occurs. A higher value signifies lower sensitivity.
Thermal Stability Analysis
Thermal stability is a crucial parameter that determines the temperature at which an energetic material begins to decompose, indicating its safe handling and storage temperature limits.[20][21][22]
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
A small sample of the pyrimidine derivative is placed in a crucible.
-
The crucible is placed in a furnace of a TGA or DSC instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen).
-
TGA measures the change in mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of decomposition.
-
DSC measures the difference in heat flow between the sample and a reference as a function of temperature. Exothermic peaks indicate decomposition or other energetic transitions. The peak temperature of the first major exotherm is often reported as the decomposition temperature.[20][21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and energetic assessment of a novel pyrimidine derivative.
Caption: Workflow for Synthesis and Energetic Evaluation of Pyrimidine Derivatives.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Detonation velocity - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. CN108314597B - 2,4, 6-triamino-5-nitropyrimidine-1, 3-dioxide and nitric acid self-assembled crystal and preparation method thereof - Google Patents [patents.google.com]
- 6. "Calculating Heat of Formation Values of Energetic Compounds: A Compara" by Michael S. Elioff, Jordon Hoy et al. [scholarworks.uni.edu]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Prediction of heat of formation and related parameters of high energy materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 12. smsenergetics.com [smsenergetics.com]
- 13. scispace.com [scispace.com]
- 14. kelvn.in [kelvn.in]
- 15. fauske.com [fauske.com]
- 16. ozm.cz [ozm.cz]
- 17. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 18. Bam Friction Device Instrumentation to Determine Explosive’s Friction Sensitivity | UTEC Corporation, LLC [utec-corp.com]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Antibacterial Activities of Novel Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide provides a comparative analysis of the antibacterial activities of different classes of recently developed pyrimidine derivatives, supported by experimental data and detailed protocols to aid researchers in the field of antimicrobial drug discovery.
Overview of Selected Pyrimidine Derivatives
This guide focuses on the comparative analysis of three promising classes of pyrimidine derivatives that have demonstrated significant antibacterial activity:
-
Thiophenyl-Substituted Pyrimidines: These compounds have shown potent activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2]
-
Fused Pyrimidine Systems (Thieno[2,3-d]pyrimidines): The fusion of a thiophene ring to the pyrimidine core has yielded derivatives with excellent antimicrobial activity.[3]
-
Triazolo[1,5-a]pyrimidine Derivatives: This class of fused pyrimidines has been reported to exhibit promising antibacterial and antifungal activities.[3]
Comparative Antibacterial Activity
The antibacterial efficacy of representative compounds from each class is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophenyl-Substituted Pyrimidine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. | Reference |
| F20 | Staphylococcus aureus | 2 | Methicillin | >64 | [2] |
| Bacillus subtilis | 1 | Methicillin | 4 | [2] | |
| MRSA | 2 | Vancomycin | 2 | [1] | |
| VREs | 2 | Vancomycin | 4 | [1] | |
| Bb2 | MRSA | 2 | Methicillin | - | [4] |
| VREs | 2 | Vancomycin | - | [4] |
MRSA: Methicillin-resistant Staphylococcus aureus; VREs: Vancomycin-resistant Enterococci.
Table 2: Minimum Inhibitory Concentration (MIC) of Fused Pyrimidine Derivatives
| Compound Class | Compound | Bacterial Strain | MIC (µmol/L) | Reference Compound | MIC (µmol/L) of Ref. | Reference |
| Thieno[2,3-d]pyrimidine | Compound 2 | Staphylococcus aureus | - | - | - | [3] |
| Escherichia coli | - | - | - | [3] | ||
| Triazolo[1,5-a]pyrimidine | Compound 5 | Staphylococcus aureus | - | - | - | [3] |
| Escherichia coli | - | - | - | [3] | ||
| Pyrrolo[3,2-d]pyrimidine | Compounds 4a-4f | Staphylococcus aureus | - | Ciprofloxacin | - | [5] |
| Pseudomonas aeruginosa | - | Ceftizoxime | - | [5] | ||
| Escherichia coli | - | Ciprofloxacin | - | [5] | ||
| Novel Pyrimidine Derivative | Compound 7c | Staphylococcus aureus 4220 | 2.4 | - | - | [6] |
| Escherichia coli 1924 | 2.4 | - | - | [6] | ||
| Candida albicans 7535 | 2.4 | - | - | [6] |
Note: Specific MIC values for some compounds were not available in the reviewed abstracts, but their significant activity was highlighted.
Mechanism of Action: A Focus on FtsZ Inhibition
Several pyrimidine derivatives exert their antibacterial effect by targeting essential bacterial processes. One such mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, a crucial component of the bacterial cell division machinery.
A thiophenyl-substituted pyrimidine derivative, F20 , has been shown to inhibit FtsZ polymerization and GTPase activity.[1][2] This disruption of FtsZ function leads to the inhibition of bacterial cell division, ultimately causing bactericidal effects.[1][2] The proposed mechanism is illustrated below.
Caption: Mechanism of FtsZ Inhibition by a Thiophenyl-Pyrimidine Derivative.
Another identified mechanism of action for some pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria.[6]
Experimental Protocols
Accurate and reproducible assessment of antibacterial activity is crucial. The following are detailed protocols for standard assays used in the cited studies.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Caption: Workflow for MIC Determination using Broth Microdilution.
Protocol Details:
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown on an appropriate agar medium. Several colonies are then used to inoculate a saline solution or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension is further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Test Compounds: The pyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (broth with bacterial inoculum, no compound) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the inhibition zone around a disk impregnated with the compound.
Protocol Details:
-
Plate Preparation: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative solution and placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Interpretation: The diameter of the zone of complete inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
Conclusion
The pyrimidine scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. The derivatives highlighted in this guide, particularly the thiophenyl-substituted and fused pyrimidine systems, demonstrate potent activity against a range of pathogenic bacteria, including drug-resistant strains. The varied mechanisms of action, such as the inhibition of FtsZ and DHFR, offer multiple avenues for further development. The provided experimental protocols serve as a foundational resource for researchers to standardize their screening efforts and contribute to the development of the next generation of antibacterial drugs. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the efficacy and safety profiles of these promising compounds.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.org]
- 6. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pyrimidine-2,4,5-triamine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Pyrimidine-2,4,5-triamine, a crucial intermediate in the synthesis of various pharmaceutical compounds, is of paramount importance. This guide provides a comparative overview of validated analytical methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, to assist in selecting the most suitable method for specific analytical needs.
Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation coupled with mass-to-charge ratio detection for high selectivity and sensitivity. | Measurement of light absorbance by the analyte at a specific wavelength. |
| Linearity Range | Typically in the µg/mL to mg/mL range. For a related aminopyridine, linearity was established between 1-40 µg/mL.[1] | Wide dynamic range, often from pg/mL to µg/mL. For a pyrimidine derivative, a validated range of 1.68 to 12.78 ppm was reported.[2] | Generally in the mg/L range. For 2,4-diaminopyrimidine, a linear range of 5 to 30 mg/L was observed.[3] |
| Limit of Detection (LOD) | Generally in the ng/mL to low µg/mL range. For an aminopyridine, the LOD was 0.015 µg/mL.[1] | High sensitivity, with LODs typically in the pg/mL to low ng/mL range. For a pyrimidine derivative, the LOD was 0.03 ppm.[2] | In the µg/mL or mg/L range.[4] |
| Limit of Quantification (LOQ) | Typically in the ng/mL to µg/mL range. For an aminopyridine, the LOQ was 0.048 µg/mL.[1] | High sensitivity, with LOQs often in the pg/mL to ng/mL range. For a pyrimidine derivative, the LOQ was 0.08 ppm.[2] | In the µg/mL or mg/L range.[4] |
| Precision (%RSD) | Typically <2% for intra- and inter-day precision.[5] | Generally <15% is acceptable for bioanalytical methods.[6] | Usually <2%. |
| Accuracy (% Recovery) | Typically within 98-102%.[7] | Generally within 85-115% for bioanalytical methods.[6] | Typically within 98-102%.[4] |
| Selectivity | Moderate; depends on chromatographic resolution from matrix components. | High; based on specific mass transitions of the analyte. | Low; susceptible to interference from other absorbing compounds in the sample matrix. |
| Instrumentation Cost | Moderate | High | Low |
| Throughput | High | High | Moderate |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols for HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry are generalized based on methods for similar pyrimidine derivatives and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for pyrimidine derivatives.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions need to be optimized. For 4,5,6-Triaminopyrimidine, a mobile phase of acetonitrile and water with phosphoric acid has been suggested.[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent, filter through a 0.45 µm filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of a series of known concentration standards against their concentrations. Determine the concentration of the analyte in the sample by comparing its peak area to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids.
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., <2 µm) is often used for better resolution and faster analysis times.
-
Mobile Phase: Similar to HPLC, a combination of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used. Gradient elution is common.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Ionization Mode: ESI in positive ion mode is generally suitable for aminopyrimidines.
-
MRM Transitions: The specific precursor ion (the protonated molecular ion, [M+H]+) and one or two product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
-
Sample Preparation: Sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove matrix interferences.
-
Quantification: An internal standard is typically used. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
UV-Vis Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in pure form or in simple mixtures with no interfering substances.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves the sample and does not absorb in the region of the analyte's maximum absorbance (e.g., water, methanol, or a suitable buffer).
-
Procedure:
-
Determine the λmax of this compound by scanning a standard solution over a range of wavelengths (e.g., 200-400 nm).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve. For some diaminopyrimidines, a colorimetric reaction with p-benzoquinone is used to form a colored product with an absorption maximum around 500 nm.[3]
-
Analytical Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation as per ICH guidelines.[9][10]
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-QTOF-MS/MS method for the identification and determination of low levels of a genotoxic impurity, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine in ticagrelor API - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectrophotometric determination of diaminopyrimidines using benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pharmahealthsciences.net [pharmahealthsciences.net]
- 6. Development and validation of an integrated LC-MS/MS assay for therapeutic drug monitoring of five PARP-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journaljpri.com [journaljpri.com]
- 8. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
side-by-side comparison of different synthetic routes to Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine-2,4,5-triamine is a critical building block in the synthesis of numerous biologically active compounds, including pteridines, purines, and various therapeutic agents. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for research and development. This guide provides a side-by-side comparison of different synthetic routes to this compound, offering a comprehensive overview of methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable pathway for a given application.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material(s) | Key Steps | Reported Yield | Key Advantages | Key Disadvantages |
| 1 | 2,4,6-Triaminopyrimidine | Nitrosation, Reduction | 50-80% (for the reduction step)[1] | Readily available starting material, well-established chemistry. | Multi-step process, potential for side reactions during nitrosation. |
| 2 | 2,4-Diamino-6-hydroxypyrimidine | Nitrosation, Reduction | ~70% (for the reduction step to the sulfate salt)[2] | Utilizes a common pyrimidine precursor. | Produces the 6-hydroxy analog, requiring further steps if the unsubstituted version is needed. |
| 3 | 2,4-Dichloro-5-nitropyrimidine | Reduction, Amination | Variable, depends on specific amination conditions. | Allows for diversification at the 2 and 4 positions. | Regioselectivity of amination can be a challenge, potentially harsh reaction conditions. |
| 4 | Malononitrile and Guanidine | Condensation, Nitrosation, Reduction | Moderate overall yield.[3] | Builds the pyrimidine core from simple acyclic precursors. | Multi-step synthesis with intermediate isolation, potential for low overall yield. |
Synthetic Route 1: From 2,4,6-Triaminopyrimidine
This is a widely employed and classical approach that involves the nitrosation of the commercially available 2,4,6-triaminopyrimidine at the 5-position, followed by the reduction of the resulting nitroso group to an amino group.
Experimental Workflow
Note: This route yields Pyrimidine-2,4,5,6-tetraamine. Selective removal of the 6-amino group would be an additional challenging step to obtain this compound and is not commonly reported.
Experimental Protocol: Reduction of 2,4,6-Triamino-5-nitrosopyrimidine[1]
-
Preparation of the Nitroso Intermediate: Dissolve 1.0 mole of 2,4,6-triaminopyrimidine in approximately 1040 ml of water and 1.5 moles of acetic acid. Maintain the temperature between 0-16 °C.
-
Slowly add 1.0 mole of sodium nitrite to the reaction mixture while ensuring the temperature does not exceed 20 °C. The 2,4,6-triamino-5-nitrosopyrimidine will precipitate as a stirrable slurry.
-
Reduction: To the slurry of the nitroso compound, add sodium dithionite over a period of 30 to 60 minutes. Allow the reaction temperature to rise to 60 °C.
-
Isolation: Filter the hot reaction mixture.
-
Cool the filtrate to 5 °C to crystallize the product, 2,4,5,6-tetraaminopyrimidine sulfite.
-
The product can be isolated by filtration, yielding approximately 60-75% with a purity of about 95%.
Synthetic Route 2: From 2,4-Diamino-6-hydroxypyrimidine
This route is analogous to the first but starts with a different commercially available pyrimidine. It is a common pathway for producing 2,4,5-triamino-6-hydroxypyrimidine, a closely related and important intermediate for various syntheses.
Experimental Workflow
A schematic for the synthesis of 2,4,5-Triamino-6-hydroxypyrimidine.
Experimental Protocol: Synthesis of 2,4,5-Triamino-6-hydroxypyrimidine Sulfate[2]
-
Nitrosation: To a suspension of 2,4-diamino-6-hydroxypyrimidine in hot water (80°C), add a solution of sodium nitrite in water. Acidify the mixture with acetic acid, which will result in a color change to red. Stir the reaction at room temperature for several hours. The resulting 2,4-diamino-6-hydroxy-5-nitrosopyrimidine can be filtered and washed.
-
Catalytic Hydrogenation: Suspend the 2,4-diamino-6-hydroxy-5-nitrosopyrimidine in hot water (90°C) and stir for one hour.
-
Add a palladium on carbon catalyst (e.g., 5% Pd/C) and hydrogenate the mixture under a hydrogen atmosphere.
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
To the filtrate, add sulfuric acid and heat.
-
Cool the solution to precipitate 2,4,5-triamino-6-hydroxypyrimidine sulfate. The product can be collected by filtration, washed with water and ethanol, and dried. A yield of approximately 70% can be expected.
Synthetic Route 3: From 2,4-Dichloro-5-nitropyrimidine
This route offers a versatile approach where the chloro groups can be sequentially substituted with different amines, allowing for the synthesis of a variety of substituted triaminopyrimidines. The synthesis of the target compound would involve the reduction of the nitro group followed by amination.
Experimental Workflow
A general workflow for the synthesis via a dichlorinated intermediate.
Experimental Protocol: General Amination of a Dichloropyrimidine[4]
-
Catalyst and Ligand Preparation: In a glovebox, add a palladium catalyst (e.g., Pd2(dba)3) and a suitable phosphine ligand (e.g., Xantphos) to a reaction flask.
-
Addition of Reagents: To the same flask, add a base (e.g., sodium tert-butoxide), 2,4-dichloro-5-aminopyrimidine (1.0 equivalent), and the amine source (e.g., ammonia or a primary/secondary amine, 1.1 equivalents).
-
Solvent Addition: Add an anhydrous solvent such as toluene.
-
Reaction: Seal the flask and heat the reaction mixture under an inert atmosphere (e.g., at 100 °C).
-
Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the product by column chromatography or recrystallization.
Note on Regioselectivity: The amination of 2,4-dichloropyrimidines can be regioselective. Primary and secondary amines tend to substitute at the C4 position, while tertiary amines may favor the C2 position.[4][5] Careful control of reaction conditions is necessary to achieve the desired trisubstituted product.
Synthetic Route 4: Ring Formation from Acyclic Precursors
This approach constructs the pyrimidine ring from simple, non-cyclic starting materials like malononitrile and guanidine. This is often a multi-step process that involves the formation of an intermediate which is then further functionalized.
Experimental Workflow
A multi-step synthesis starting from acyclic precursors.
Experimental Protocol: Synthesis of 2,4,6-Triaminopyrimidine[7]
-
Reaction Setup: In the presence of sodium methoxide in ethanol, react malononitrile with guanidine.
-
Reaction Conditions: The reaction is typically carried out under an inert atmosphere to prevent oxidation of the product.
-
Isolation: The product, 2,4,6-triaminopyrimidine, can be isolated from the solution as its sulfate salt. This intermediate would then be carried forward through nitrosation and reduction steps as described in Route 1.
Conclusion
The choice of the optimal synthetic route to this compound depends on several factors including the desired scale of the synthesis, the availability and cost of starting materials, and the required purity of the final product.
-
Route 1 is a reliable and well-documented method, particularly suitable for laboratory-scale synthesis, although it technically yields the tetraamino pyrimidine.
-
Route 2 provides a good yield of the 6-hydroxy analog, which itself is a valuable intermediate.
-
Route 3 offers flexibility for creating analogs but requires careful optimization of the amination steps to control regioselectivity.
-
Route 4 is a fundamental approach that builds the heterocyclic core but involves multiple steps which may impact the overall yield.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs. Further optimization of the reported conditions may be necessary to achieve desired outcomes in terms of yield and purity.
References
- 1. US4167633A - Preparation of 2,4,5,6-tetraaminopyrimidine from 2,4,6-triaminopyrimidine - Google Patents [patents.google.com]
- 2. tsijournals.com [tsijournals.com]
- 3. EP0115325B1 - Process of preparation of 2-substituted-5-nitroso-4,6-diamino-pyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of pyrimidine and its structural isomers, pyridazine and pyrazine. These diazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, are fundamental scaffolds in numerous biologically active molecules and approved drugs.[1][2] Understanding the distinct biological profiles imparted by the positional differences of the nitrogen atoms is crucial for rational drug design and development. This comparison focuses on their cytotoxic, antimicrobial, and enzyme inhibitory activities, supported by available experimental data for their derivatives.
Introduction to Pyrimidine Isomers
Pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) share the same molecular formula (C₄H₄N₂) but differ in the arrangement of their nitrogen atoms. This seemingly subtle structural variation significantly influences their electronic properties, basicity, and, consequently, their interactions with biological targets.[3][4] Pyrimidine is a well-known constituent of nucleobases like cytosine, thymine, and uracil, making it a key player in cellular processes.[5][6] Pyridazine and pyrazine moieties are also found in a range of pharmacologically active compounds.[7]
Cytotoxic Activity
Derivatives of all three pyrimidine isomers have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of cellular proliferation and the induction of apoptosis.
Comparative Cytotoxicity Data of Diazine Derivatives
While direct comparative studies on the parent, unsubstituted isomers are limited, the following table summarizes the cytotoxic activities of various derivatives against several cancer cell lines. It is important to note that the activity is highly dependent on the nature and position of the substituents on the diazine ring.
| Isomer Core | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Pyrimidine | Indazol-Pyrimidine | MCF-7 (Breast) | 1.629 - 4.798 |
| Indazol-Pyrimidine | A549 (Lung) | 2.305 - 3.304 | |
| Pyrimidines-Based | PC3 (Prostate) | 17 - 93 | |
| Pyridazine | Pyridazine Derivative | MCF-7 (Breast) | >100 |
| Pyridazine Derivative | HePG2 (Liver) | >100 | |
| Pyridazine Derivative | HCT-116 (Colon) | >100 | |
| Pyrazine | Imidazo[1,2-a]pyrazine | Hep-2 (Larynx) | 11 |
| Imidazo[1,2-a]pyrazine | HepG2 (Liver) | 13 | |
| Imidazo[1,2-a]pyrazine | MCF-7 (Breast) | 11 |
Note: The data presented is a compilation from multiple sources and for different derivatives; therefore, a direct comparison of potency should be made with caution.[5][8][9]
Antimicrobial Activity
The diazine scaffold is a common feature in many antimicrobial agents. The position of the nitrogen atoms influences the compound's ability to interfere with microbial growth and survival.
Comparative Antimicrobial Activity of Diazine Derivatives
Studies have shown that pyrimidine derivatives often exhibit potent antimicrobial activity. One comparative study concluded that pyrimidine (1,3-diazine) compounds are more active than the corresponding pyridazine (1,2-diazine) derivatives against various microbial strains.[10]
| Isomer Core | Derivative Type | Microbial Strain | MIC (µg/mL) |
| Pyrimidine | Pyrimidine derivative | Staphylococcus aureus | 2 |
| Pyrimidine derivative | Escherichia coli | 2 | |
| Pyridazine | Pyridazine derivative | Staphylococcus aureus | Not Active |
| Pyridazine derivative | Escherichia coli | Not Active | |
| Pyrazine | Pyrazine derivative | Mycobacterium tuberculosis | 3.1 - 12.5 |
| Hydrazone derivative of pyrazine | Enterococcus faecalis | 15.62 |
Note: This table presents illustrative data from various studies and is not a direct head-to-head comparison of the parent isomers.[6][9]
Enzyme Inhibitory Activity
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. Pyrimidine and its isomers, particularly pyrazine, are recognized as important scaffolds for the design of kinase inhibitors.[11]
Comparative Enzyme Inhibitory Activity of Diazine Derivatives
The arrangement of nitrogen atoms in the diazine ring allows for specific hydrogen bonding and other interactions within the active site of enzymes. Pyrimidine derivatives are known inhibitors of enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase.[12] Pyrazine-based compounds have shown significant potential as ATP-competitive kinase inhibitors.[11]
| Isomer Core | Target Enzyme Class | Example Inhibitor Type |
| Pyrimidine | Dehydrogenases | Dihydroorotate Dehydrogenase Inhibitors |
| Pyridazine | Kinases | Various Kinase Inhibitors |
| Pyrazine | Kinases | ATP-Competitive Kinase Inhibitors |
Note: This table provides a general overview of the enzyme classes targeted by derivatives of each isomer.
Signaling Pathways and Experimental Workflows
The biological activities of pyrimidine isomers are often mediated through their interaction with specific cellular signaling pathways. For instance, many cytotoxic pyrimidine derivatives exert their effects by interfering with pathways crucial for cancer cell survival and proliferation, such as the pyrimidine biosynthesis pathway or various kinase signaling cascades.
A general workflow for the comparative analysis of the biological activity of these isomers involves a series of in vitro assays.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of biological activity.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrimidine, pyridazine, and pyrazine derivatives) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to standard protocols (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition Assay (General Protocol for Kinase Inhibition)
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
-
Reagent Preparation: Prepare solutions of the purified enzyme, substrate (e.g., a peptide to be phosphorylated), ATP, and the test compounds at various concentrations.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, test compound, and substrate in an appropriate buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Stop the reaction and detect the product formation. For kinase assays, this often involves measuring the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 or Ki value. The Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.
Conclusion
The positional isomers of pyrimidine—pyridazine and pyrazine—exhibit distinct biological activity profiles, primarily influenced by the arrangement of their nitrogen atoms. While pyrimidine derivatives have shown broad-spectrum antimicrobial and potent cytotoxic activities, pyrazine-based compounds have emerged as promising kinase inhibitors. The available data, though largely focused on derivatives rather than the parent heterocycles, underscores the importance of the diazine scaffold in medicinal chemistry. Further direct comparative studies of the parent isomers are warranted to provide a clearer understanding of their intrinsic biological properties and to guide the future design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. reddit.com [reddit.com]
- 5. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Pyrimidine-2,4,5-triamine Derivatives Against Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer efficacy of various pyrimidine-2,4,5-triamine derivatives and their analogs. This document summarizes quantitative data from recent studies, outlines detailed experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this promising area of oncology.
This guide focuses on three distinct classes of pyrimidine derivatives that have demonstrated significant potential in targeting cancer cells through different mechanisms of action: N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-ones as Lymphocyte-specific protein tyrosine kinase (Lck) inhibitors, and pyrido[2,3-d]pyrimidin-7-one derivatives as Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors that activate the STING (Stimulator of Interferon Genes) pathway.
Quantitative Efficacy Data
The following tables summarize the in vitro anti-proliferative activity of representative compounds from each class against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values indicate the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Anti-proliferative Activity of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine Derivatives (CDK2 Inhibitors) [1][2][3]
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) |
| 15 | A2780 | Ovarian Cancer | 0.127 |
| HCT-116 | Colon Carcinoma | 0.235 | |
| NCI-H460 | Lung Cancer (Large Cell) | 0.298 | |
| SF-268 | CNS Cancer (Glioma) | 0.315 | |
| UO-31 | Renal Cancer | 0.334 | |
| PC-3 | Prostate Cancer | 0.368 | |
| OVCAR-3 | Ovarian Cancer | 0.380 | |
| SNB-75 | CNS Cancer | 0.389 | |
| MCF7 | Breast Cancer | 0.401 | |
| 786-0 | Renal Cancer | 0.410 | |
| UACC-257 | Melanoma | 0.456 | |
| K-562 | Leukemia | 0.528 | |
| UACC-62 | Melanoma | 0.560 |
Table 2: Anti-proliferative Activity of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one Derivatives (Lck Inhibitors) [4][5]
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) |
| 12a | COLO201 | Colon Cancer | 0.24 |
| COLO205 | Colon Cancer | 0.28 | |
| HCT-116 | Colon Cancer | 0.35 | |
| HCT-15 | Colon Cancer | 0.41 | |
| HT29 | Colon Cancer | 0.56 | |
| KM12 | Colon Cancer | 1.26 |
Table 3: In Vitro Efficacy of Pyrido[2,3-d]pyrimidin-7-one Derivatives (ENPP1 Inhibitors) [6]
| Compound | Assay | Target | IC50 (nM) |
| 31 | ENPP1 Inhibition | ENPP1 | 0.67 |
| STING Pathway Activation (in THP1-Dual cells) | STING | 2.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of these pyrimidine derivatives are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivative in culture medium. The concentration range should be sufficient to determine a full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate the plates for 48 to 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50/GI50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the pyrimidine derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.[8][9]
-
Data Acquisition: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Western Blot
Western blotting is used to detect and quantify the expression of key proteins involved in the apoptosis signaling cascade.
-
Protein Extraction: Treat cells with the pyrimidine derivative for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, cleaved PARP) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Perform densitometric analysis of the bands to quantify the relative expression levels of the target proteins, normalizing to a loading control such as β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by the pyrimidine derivatives and a general experimental workflow for their evaluation.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one scaffolds as potent Lck inhibitors as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Pyrido[2,3- d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Pyrimidine-2,4,5-triamine Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Biological Activity of Pyrimidine-2,4,5-triamine Derivatives.
The this compound scaffold serves as a versatile backbone in medicinal chemistry, giving rise to a diverse range of biologically active molecules. This guide provides a comparative overview of the performance of various 2,4,5-trisubstituted pyrimidine derivatives in several key biological assays, highlighting their potential as inhibitors of distinct cellular targets. The information presented is collated from publicly available research, offering a valuable resource for those engaged in drug discovery and development.
I. Comparative Biological Activity Data
The following tables summarize the in vitro activity of various this compound derivatives against their respective primary targets. This data allows for a comparative assessment of the potency of different substitution patterns on the core scaffold.
Table 1: Caspase-1 Inhibitory Activity of Triaminopyrimidine Derivatives
This table presents the half-maximal inhibitory concentration (IC50) values of a series of triaminopyrimidine analogs against Caspase-1, a key mediator of inflammation. The core structure is a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, with variations at the piperazine nitrogen.
| Compound ID | Linker to Piperazine | R Group on Piperazine | IC50 (nM)[1] |
| AE-2-21 | Methylene | o-tolyl | 18 |
| AE-2-48 | Ethylene | 4-trifluoromethylphenyl | 13 |
| AE-1-75 | Ethylene | 4-tolyl | 87 ± 9 |
| AE-2-7 | Methylene | 4-tolyl | 100 ± 16 |
| AE-1-37 | Ethylene | 3-methoxyphenyl | 108 ± 13 |
| CK-1-29 | Methylene | 3-methoxyphenyl | >200 |
| CA-1-11 | Amide | Electrophilic warhead | 134 |
| EM-1-10 | Amide | Electrophilic warhead | 144 |
Table 2: Anti-HIV-1 Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives
This table showcases the anti-HIV-1 activity of novel 2,4,5-trisubstituted pyrimidine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). The data includes the 50% effective concentration (EC50) against wild-type HIV-1, the 50% cytotoxic concentration (CC50) in MT-4 cells, and the selectivity index (SI).
| Compound ID | EC50 (nM, HIV-1 WT)[2][3] | CC50 (µM, MT-4 cells)[2][3] | Selectivity Index (SI)[2][3] |
| 14a | 2.80 | >100 | >35714 |
| 16c | 2.51 | 160.7 | 25254 |
| Etravirine (ETR) | 2.80 | >100 | >35714 |
| Rilpivirine (RPV) | 0.49 | >100 | >204082 |
Table 3: FGFR Inhibitory Activity of 2,4,5-Trisubstituted Pyrimidine Derivatives
This table summarizes the in vitro inhibitory activity of 2,4,5-trisubstituted pyrimidine derivatives against Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.
| Compound ID | Target | IC50 (nM) |
| 12l | FGFR1-3 (gatekeeper mutants) | Potent inhibition demonstrated |
| 20b | FGFR3 | Enhanced inhibitory activity |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Caspase-1 Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Caspase-1.
-
Principle: The assay is based on the cleavage of a specific substrate, Ac-YVAD-pNA (N-Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide), by active Caspase-1, which releases p-nitroaniline (pNA). The amount of pNA released is quantified by measuring the absorbance at 405 nm.
-
Materials:
-
Purified active Caspase-1 enzyme.
-
Caspase-1 substrate: Ac-YVAD-pNA.
-
Assay buffer: 50 mM HEPES, 10 mM NaCl, 0.5% CHAPS, 10% glycerol, 1 mM EDTA, pH 7.4.
-
Test compounds (triaminopyrimidine derivatives).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, Caspase-1 enzyme (final concentration ~5 nM), and the test compound dilutions.
-
Initiate the reaction by adding the Caspase-1 substrate, Ac-YVAD-pNA.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1][4]
-
Anti-HIV-1 Activity Assay (MTT Method)
This cell-based assay determines the efficacy of compounds in inhibiting HIV-1 replication and their cytotoxicity.
-
Principle: The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells. In the context of HIV-1, inhibition of viral replication leads to protection of host cells from virus-induced cell death, thus maintaining their metabolic activity.
-
Materials:
-
MT-4 cells (or other susceptible T-cell line).
-
HIV-1 viral stock (e.g., IIIB strain).
-
Test compounds (2,4,5-trisubstituted pyrimidine derivatives).
-
Culture medium (e.g., RPMI 1640 with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
CO2 incubator.
-
Microplate reader.
-
-
Procedure for Antiviral Activity (EC50):
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Infect the cells with a predetermined amount of HIV-1 stock. Include uninfected and untreated infected controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell protection for each compound concentration relative to the untreated infected control.
-
Determine the EC50 value from the dose-response curve.[2][3][5][6][7]
-
-
Procedure for Cytotoxicity (CC50):
FGFR Kinase Assay
This biochemical assay evaluates the ability of compounds to inhibit the kinase activity of Fibroblast Growth Factor Receptors.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the FGFR kinase. The amount of ADP produced is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.
-
Materials:
-
Purified recombinant FGFR kinase (e.g., FGFR1, FGFR2, or FGFR3).
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Test compounds (2,4,5-trisubstituted pyrimidine derivatives).
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well plates.
-
Luminometer or fluorometer.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase reaction buffer, FGFR enzyme, and test compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions.
-
Read the luminescent or fluorescent signal.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.[8][9][10]
-
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the this compound derivatives and a general experimental workflow for their evaluation.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Safety Operating Guide
Navigating the Disposal of Pyrimidine-2,4,5-triamine: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling chemical compounds such as Pyrimidine-2,4,5-triamine. This guide provides essential, step-by-step procedures for the proper disposal of this substance, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's potential hazards.
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It can also cause serious eye and respiratory tract irritation.[1] Therefore, it must be managed as hazardous waste. The following procedures are based on general best practices for chemical waste disposal and should be implemented in accordance with institutional and local regulations.
Immediate Safety and Spill Response
In the event of a spill, immediate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel. Ensure the area is well-ventilated to disperse any airborne particles.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.
-
Containment and Cleanup: Cover the spill with an inert absorbent material, such as vermiculite or sand. Sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
Proper disposal of this compound waste is a regulated process that requires careful attention to detail.
-
Waste Identification and Segregation:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be classified as hazardous waste.
-
Segregate this waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Ensure containers are kept closed except when adding waste.
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity.
-
-
Labeling:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazards (e.g., "Toxic," "Irritant").
-
Include the accumulation start date and the name of the principal investigator or laboratory contact.
-
-
Storage:
-
Store waste containers in a designated, secure satellite accumulation area that is away from general laboratory traffic.
-
The storage area should have secondary containment to capture any potential leaks.
-
-
Disposal:
Quantitative Data for Waste Management
To facilitate efficient and compliant waste management, it is crucial to track the quantities of generated waste. The following table provides a template for logging this information.
| Waste Stream ID | Container Size (Liters) | Current Volume (Liters) | Accumulation Start Date | Hazard Classification | Disposal Pickup Request Date |
| PYR-245-T-001 | 4 | 3.2 | 2025-11-15 | Toxic, Irritant | 2025-12-10 |
| PYR-245-T-002 | 2 | 1.5 | 2025-12-01 | Toxic, Irritant | |
| PYR-245-S-001 | 1 | 0.8 | 2025-11-28 | Solid Waste, Toxic | 2025-12-10 |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Pyrimidine-2,4,5-triamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Pyrimidine-2,4,5-triamine. Given the compound's hazard profile, adherence to these procedures is paramount for ensuring personal and laboratory safety.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before beginning any work with this compound. All procedures should be performed in a well-ventilated laboratory, with a certified chemical fume hood being mandatory for any operations that may generate dust or aerosols, such as weighing and preparing solutions.[2]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended to minimize exposure. The required level of PPE is dependent on the specific laboratory activity.
| Activity Level | Required Personal Protective Equipment | Enhanced Precautions (for potent compound handling) |
| Low-Hazard Activities (e.g., handling sealed containers) | - Standard laboratory coat- Safety glasses with side shields- Single pair of nitrile gloves | - N/A |
| Moderate-Hazard Activities (e.g., preparing stock solutions) | - Permeation-resistant laboratory coat- Chemical splash goggles- Double-gloving (nitrile) | - Face shield- Disposable sleeves |
| High-Hazard Activities (e.g., weighing, large-scale synthesis, potential for aerosolization) | - Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield- Double-gloving (nitrile) | - Respiratory protection (NIOSH-approved N95 or higher)- Full-body protective suit (if significant exposure is possible) |
Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Guidance
A systematic workflow is essential for safety and to prevent contamination.
Experimental Workflow for Handling this compound
Caption: Step-by-step workflow for handling this compound.
Protocol for Weighing the Solid Compound:
-
Don the appropriate PPE as outlined in the table for high-hazard activities.
-
Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.
-
Use anti-static weighing paper or a tared container to handle the compound.
-
Handle the container with care to minimize dust generation.[2]
-
After weighing, carefully transfer the solid to the reaction vessel.
-
Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Treat all disposable materials used in this process as contaminated waste.[3]
Protocol for Preparing Stock Solutions:
-
Conduct all solution preparation within a certified chemical fume hood.
-
Slowly add the solvent to the solid compound to prevent splashing.
-
If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
-
Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Disposal Decision Tree
Caption: Decision tree for chemical waste disposal.
Disposal Protocols:
-
Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, are to be considered hazardous waste. These items must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Contaminated Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[4]
-
Decontamination: After completing your work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.
Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines and regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
